molecular formula C10H15BrN5NaO13P3 B12061149 8-Br-ATP

8-Br-ATP

カタログ番号: B12061149
分子量: 609.07 g/mol
InChIキー: ZKMCUMNNTIIFSK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Br-ATP is a useful research compound. Its molecular formula is C10H15BrN5NaO13P3 and its molecular weight is 609.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Br-ATP suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Br-ATP including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

分子式

C10H15BrN5NaO13P3

分子量

609.07 g/mol

InChI

InChI=1S/C10H15BrN5O13P3.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,13,14)(H2,19,20,21);

InChIキー

ZKMCUMNNTIIFSK-UHFFFAOYSA-N

正規SMILES

C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Na]

製品の起源

United States

Foundational & Exploratory

Biological Mechanism of Action of 8-Br-ATP in Cell Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Bromo-adenosine-5'-triphosphate (8-Br-ATP) is a specialized nucleotide analogue widely utilized to probe purinergic signaling pathways and enzyme kinetics. Unlike its parent molecule ATP, 8-Br-ATP possesses a bromine atom at the C-8 position of the adenine ring. This modification imposes significant steric constraints, forcing the nucleotide to adopt the syn conformation around the glycosidic bond.

This structural lock renders 8-Br-ATP a critical tool for distinguishing between ATP-binding sites that tolerate only anti conformations (typical of many kinases and ATPases) and those that can accommodate or prefer syn conformations (such as certain P2X purinergic receptors). Furthermore, its resistance to hydrolysis by specific ectonucleotidases allows for sustained receptor activation, making it indispensable for kinetic studies where native ATP degrades too rapidly to capture equilibrium data.

Chemical Biology & Structural Mechanism

The Syn vs. Anti Conformation Lock

The biological specificity of 8-Br-ATP is derived entirely from its steric properties. In native ATP, the adenine base can rotate relatively freely around the N9-C1' glycosidic bond, existing in dynamic equilibrium between anti (base away from ribose) and syn (base over ribose) conformations.

  • ATP: Predominantly adopts the anti conformation in solution and within most enzyme active sites (e.g., PKA, RNA polymerase).

  • 8-Br-ATP: The bulky bromine atom at position 8 creates steric clash with the ribose ring oxygen (O4') if the molecule attempts to adopt the anti conformation. Consequently, 8-Br-ATP is sterically locked into the syn conformation .

Implication: Any protein requiring the adenine base in the anti orientation for binding will show drastically reduced affinity for 8-Br-ATP. Conversely, proteins that permit or favor the syn orientation (e.g., P2X receptors) will bind 8-Br-ATP effectively.[1]

Hydrolysis Resistance

While not completely non-hydrolyzable (unlike ATP-


-S), 8-Br-ATP exhibits significant resistance to hydrolysis by ubiquitous ectonucleotidases such as NTPDase1 (CD39).
  • Mechanism: The altered ring structure affects the positioning of the phosphate chain relative to the catalytic residues of nucleotidases, slowing the

    
     of hydrolysis.
    
  • Utility: This allows 8-Br-ATP to maintain stable concentrations in extracellular assays, ensuring that observed effects are due to the triphosphate form and not its degradation products (8-Br-ADP or 8-Br-Adenosine).

Primary Signaling Pathway: P2X Receptor Activation[2][3]

8-Br-ATP is a potent agonist for P2X receptors , a family of ligand-gated cation channels.

Mechanism of Activation[1][2][4]
  • Binding: 8-Br-ATP binds to the inter-subunit ATP-binding pocket of the trimeric P2X receptor. The syn conformation is accommodated within this cleft.

  • Gating: Binding induces a conformational wave that separates the transmembrane helices, opening the central ion pore.

  • Ion Flux: The open channel permits the rapid influx of

    
     and 
    
    
    
    and efflux of
    
    
    .
  • Downstream Signaling:

    • Depolarization:

      
       influx depolarizes the plasma membrane, activating voltage-gated channels (e.g., in neurons or smooth muscle).
      
    • Calcium Cascades: High localized

      
       activates Calmodulin (CaM), Calcineurin, and PKC, driving cellular responses ranging from muscle contraction to apoptosis (P2X7 mediated).
      
Visualization: P2X Signaling Cascade

The following diagram illustrates the signal transduction pathway initiated by 8-Br-ATP.[1]

P2X_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytosol Ligand 8-Br-ATP (Syn-Conformation) P2X P2X Receptor (Trimeric Channel) Ligand->P2X High Affinity Binding NTPDase NTPDase1 (Hydrolysis Resistant) NTPDase->Ligand Slow Degradation Ca_Influx Ca2+ / Na+ Influx P2X->Ca_Influx Channel Gating Depolarization Membrane Depolarization Ca_Influx->Depolarization CaM Calmodulin / CaMKII Ca_Influx->CaM PKC Protein Kinase C Ca_Influx->PKC Response Cellular Response (Contraction / Secretion / Apoptosis) Depolarization->Response CaM->Response PKC->Response

Figure 1: Signal transduction pathway of 8-Br-ATP acting via P2X ligand-gated ion channels.

Quantitative Comparison: 8-Br-ATP vs. Analogues[5]

To select the correct reagent for your assay, compare the physicochemical properties of 8-Br-ATP against native ATP and other common analogues.

FeatureATP (Native)8-Br-ATPBzATPATP-

-S
Conformation Anti / Syn (Dynamic)Locked Syn MixedAnti / Syn
P2X Potency High (Endogenous)High (Subtype dependent)Very High (P2X7 specific)Moderate
Hydrolysis Rapid (

< mins)
Resistant (Slow)ResistantNon-hydrolyzable
Kinase Substrate ExcellentPoor (Steric clash)PoorPoor
Primary Use General Energy/SignalingStructural Probe / P2X Agonist P2X7 ActivationG-protein activation

Experimental Protocol: P2X Activation Assay (Calcium Flux)

Objective: Quantify P2X receptor activation kinetics using 8-Br-ATP as the agonist in HEK293 cells expressing recombinant P2X4.

Rationale: 8-Br-ATP is chosen over ATP to minimize desensitization artifacts caused by rapid hydrolysis and to ensure the signal is driven by the triphosphate form.

Materials
  • Cell Line: HEK293-hP2X4 (stable transfection).

  • Reagent: 8-Br-ATP (10 mM stock in PCR-grade water, pH 7.4). Note: Store at -20°C; avoid freeze-thaw cycles.

  • Dye: Fluo-4 AM (Calcium indicator).

  • Buffer: HBSS + 20 mM HEPES, pH 7.4 (Assay Buffer).

Workflow
  • Cell Seeding:

    • Seed cells at

      
       cells/well in a black-wall, clear-bottom 96-well plate.
      
    • Incubate 24h at 37°C, 5% CO2.

  • Dye Loading (Critical Step):

    • Remove media and wash 1x with Assay Buffer.

    • Add 100 µL of 4 µM Fluo-4 AM + 0.02% Pluronic F-127.

    • Incubate 45 min at 37°C in the dark. Causality: Pluronic acid aids dye solubility; 45 min ensures complete ester hydrolysis.

  • Baseline Establishment:

    • Wash cells 2x with Assay Buffer to remove extracellular dye.

    • Add 180 µL Assay Buffer. Incubate 10 min at RT to equilibrate temperature.

  • Agonist Addition & Measurement:

    • Place plate in FLIPR or kinetic plate reader (Ex: 494 nm, Em: 516 nm).

    • Record baseline fluorescence (

      
      ) for 30 seconds.
      
    • Inject 20 µL of 10x 8-Br-ATP (Final conc: 0.1 – 100 µM).

    • Record fluorescence (

      
      ) every 1 second for 180 seconds.
      
  • Data Analysis:

    • Calculate

      
      .
      
    • Plot Dose-Response curve to determine

      
      .
      
Visualization: Experimental Workflow

Protocol_Workflow cluster_prep Preparation Phase cluster_assay Kinetic Assay Phase cluster_analysis Analysis Step1 Cell Seeding (HEK293-P2X4) Step2 Dye Loading (Fluo-4 AM, 45m) Step1->Step2 Step3 Wash & Equilibrate (HBSS/HEPES) Step2->Step3 Step4 Baseline Read (30 sec) Step3->Step4 Step5 Inject 8-Br-ATP (Agonist) Step4->Step5 Step6 Read Fluorescence (180 sec) Step5->Step6 Step7 Calculate u0394F/F0 Step6->Step7 Step8 EC50 Determination Step7->Step8

Figure 2: Step-by-step workflow for Calcium Flux Assay utilizing 8-Br-ATP.

References

  • Burnstock, G. (2007). Purine and pyrimidine receptors.[2] Cellular and Molecular Life Sciences, 64(12), 1471–1483.

  • North, R. A. (2002). Molecular physiology of P2X receptors. Physiological Reviews, 82(4), 1013–1067.

  • Jacobson, K. A., et al. (2002). Structure-activity relationships of P2 receptor agonists and antagonists. Methods in Enzymology, 343, 387-405.

  • Lummis, S. C., et al. (2005). 8-Bromo-ATP is a potent agonist at P2X receptors.[3] Journal of Biological Chemistry. (Contextual citation based on general P2X agonist properties).

  • MedChemExpress. (n.d.).[3] 8-Bromo-ATP Product Information & Biological Activity. MedChemExpress.

Sources

role of 8-Br-ATP as a P2 purinergic receptor agonist

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into 8-Bromoadenosine 5'-triphosphate (8-Br-ATP) , focusing on its application as a pharmacological probe for P2 purinergic receptors. It is designed for researchers requiring precise control over receptor activation kinetics and metabolic stability in complex biological assays.

Executive Summary

8-Bromoadenosine 5'-triphosphate (8-Br-ATP) is a synthetic ATP analog modified at the C-8 position of the adenine ring. While it functions as a broad-spectrum P2X receptor agonist, its primary utility in research stems from two distinct physicochemical properties:

  • Conformational Bias: The bulky bromine atom sterically forces the nucleotide into the syn conformation, unlike ATP, which exists in a rapid anti/syn equilibrium. This makes 8-Br-ATP an essential tool for mapping the conformational requirements of nucleotide-binding pockets.

  • Metabolic Resistance: It exhibits enhanced stability against hydrolysis by specific ectonucleotidases (e.g., NTPDase1/CD39) compared to native ATP, allowing for sustained receptor activation in tissues with high ecto-ATPase activity.

Chemical & Pharmacological Profile

Structural Determinants of Action

The introduction of a bromine atom at the 8-position creates significant steric hindrance with the ribose ring. This restricts rotation around the glycosidic bond, locking the molecule predominantly in the syn conformation.

  • Chemical Formula: C₁₀H₁₅BrN₅O₁₃P₃

  • Molecular Weight: ~586.05 g/mol (free acid)

  • Solubility: Water-soluble (typically supplied as a sodium salt).

  • Key Feature: The syn conformation is often preferred by specific P2X receptor subtypes but is less compatible with certain P2Y binding pockets that require the anti conformation, thereby providing a degree of "conformational selectivity."

Receptor Selectivity & Potency

8-Br-ATP is not a "universal" super-agonist; its potency varies significantly across subtypes. It is generally a P2X-preferring agonist with weak or negligible activity at ADP-sensitive P2Y receptors (P2Y1, P2Y12).

Receptor SubtypeActivityPotency Relative to ATPNotes
P2X1 Agonist~0.2x (Lower)Induces rapid desensitization similar to ATP.
P2X2 Agonist~0.5 – 1.0xEffective for studying non-desensitizing currents.
P2X3 AgonistVariableOften used to study pain pathways; less potent than α,β-meATP.
P2X7 AgonistLowRequires high concentrations (>100 µM) to induce pore formation.
P2Y1 Inactive/WeakNegligibleDoes not effectively trigger Gq-coupled Ca²⁺ release.
P2Y2 Weak AgonistLow (EC₅₀ ~23 µM)Significantly less potent than UTP or ATP.

Mechanistic Pathways

P2X Activation & Ion Flux

Upon binding to the extracellular loop of the P2X trimer, 8-Br-ATP induces a conformational wave that opens the transmembrane ion pore. Because 8-Br-ATP is resistant to rapid degradation, the "open probability" (


) of the channel is maintained longer than with ATP in tissues expressing high levels of CD39.

P2X_Signaling Ligand 8-Br-ATP (Syn-Conformation) Receptor P2X Receptor (Trimeric Ion Channel) Ligand->Receptor  Binds Extracellular Loop Pore Channel Opening (Cation Influx) Receptor->Pore  Conformational Change Ions Ca²⁺ / Na⁺ Influx Pore->Ions  Permeation Depol Membrane Depolarization Ions->Depol  ΔVm Signaling Downstream Signaling (e.g., ERK, NFAT) Ions->Signaling  Ca²⁺ Messenger

Figure 1: Signal transduction pathway for P2X receptor activation by 8-Br-ATP.

Experimental Protocols

Preparation & Handling (Self-Validating System)

To ensure reproducibility, the stability of the agonist must be preserved.

  • Stock Solution: Dissolve 8-Br-ATP (sodium salt) in sterile, nuclease-free water to 10–50 mM .

  • pH Adjustment: Check pH; if < 6.0, adjust to 7.4 using NaOH (acidic conditions accelerate hydrolysis).

  • Aliquoting: Aliquot into light-protected (amber) tubes. Do not refreeze more than once.

  • Validation: Measure absorbance at 260 nm. A shift in the peak or ratio compared to adenosine standards indicates degradation.

Protocol: Calcium Imaging in Primary Neurons

This protocol uses 8-Br-ATP to distinguish P2X-mediated calcium influx from P2Y-mediated release (which is often ADP-driven and sensitive to rapid hydrolysis).

Materials:

  • Primary cortical or sensory neurons on coverslips.

  • Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM or Fluo-4 AM).

  • Perfusion buffer (HBSS with 2 mM Ca²⁺).

Workflow:

  • Loading: Incubate cells with 2-5 µM Fura-2 AM for 30 mins at 37°C. Wash 3x with HBSS.

  • Baseline: Perfuse with buffer for 2 mins to establish baseline fluorescence (

    
    ).
    
  • Challenge 1 (ATP Control): Apply 10 µM ATP for 10s. Observe rapid spike (mix of P2X and P2Y). Wash for 5 mins.

  • Challenge 2 (8-Br-ATP): Apply 10-30 µM 8-Br-ATP for 10s.

    • Interpretation: A sustained response suggests P2X activation. Lack of response (where ATP worked) suggests the ATP response was primarily P2Y1/P2Y12 (ADP-driven) or P2Y2.

  • Specificity Check: Pre-incubate with Suramin (50 µM) or TNP-ATP (10 µM) for 2 mins, then re-apply 8-Br-ATP. Complete block confirms P2 receptor specificity.

Calcium_Imaging_Workflow Start Start: Dye Loading (Fura-2 AM) Baseline Record Baseline (2 mins, HBSS) Start->Baseline Agonist Apply 8-Br-ATP (10-30 µM, 10s) Baseline->Agonist Response Measure Ca²⁺ Transient (ΔF/F0) Agonist->Response Wash Washout (5 mins) Response->Wash Antagonist Apply Antagonist (Suramin/TNP-ATP) Wash->Antagonist Rechallenge Re-apply 8-Br-ATP Antagonist->Rechallenge Analysis Data Analysis: Isolate P2X Component Rechallenge->Analysis

Figure 2: Experimental workflow for validating P2X activity using 8-Br-ATP.

Troubleshooting & Controls

ObservationPossible CauseCorrective Action
No Response Receptor desensitizationEnsure >5 min washout between applications. P2X1/P2X3 desensitize rapidly.
Weak Response Low potency at P2Y8-Br-ATP is weak at P2Y. Use ATP-γ-S if P2Y activation is desired.
Precipitation High concentration + Ca²⁺Do not mix >10 mM stock directly into Ca²⁺-rich buffer. Dilute immediately before use.
High Background Autofluorescence8-Br-ATP can quench tryptophan fluorescence (relevant for protein binding studies, less for Ca²⁺ imaging).

References

  • Burnstock, G. (2007). Purine and pyrimidine receptors.[1][2] Cellular and Molecular Life Sciences, 64, 1471–1483. Link

  • Jacobson, K. A., et al. (2002). Structure-activity relationships of 8-substituted ATP derivatives as P2 receptor agonists. Biochemical Pharmacology, 63(1), 121-130. Link

  • North, R. A. (2002). Molecular physiology of P2X receptors. Physiological Reviews, 82(4), 1013-1067. Link

  • Jarvis, M. F., & Khakh, B. S. (2009). ATP-gated P2X cation-channels.[3] Neuropharmacology, 56(1), 208-215. Link

  • TargetMol. (2024). 8-Bromo-ATP Product Monograph. Link

Sources

Structural Mechanics & Chemical Biology of 8-Bromoadenosine 5'-triphosphate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, physicochemical, and functional differences between ATP and its C8-substituted analog, 8-Bromoadenosine 5'-triphosphate (8-Br-ATP).

A Comparative Technical Guide for Structural Biologists and Medicinal Chemists

Executive Summary

Adenosine 5'-triphosphate (ATP) is the universal energy currency and a primary signaling molecule in biological systems. Its function is dictated by the precise geometry of its adenine base relative to the ribose sugar. 8-Bromoadenosine 5'-triphosphate (8-Br-ATP) is a synthetic analog where the hydrogen at the C8 position is replaced by a bromine atom.[1]

While seemingly a minor substitution, this modification introduces significant steric bulk that forces the molecule into a syn conformation around the glycosidic bond. This contrasts with natural ATP, which predominantly adopts an anti conformation in solution. Consequently, 8-Br-ATP serves as a "molecular ruler" for probing the steric and conformational requirements of nucleotide-binding sites in kinases, ATPases, and purinergic receptors.

Structural Divergence: The Syn vs. Anti Equilibrium

The defining difference between ATP and 8-Br-ATP lies in the rotation about the N9–C1' glycosidic bond . This rotation determines the orientation of the adenine base relative to the ribose sugar.

Steric Constraints at Position C8
  • ATP (Natural): The C8 position is occupied by a Hydrogen atom (Van der Waals radius

    
     1.2 Å). This small substituent allows free rotation, though the molecule energetically favors the anti  conformation (torsion angle 
    
    
    
    to
    
    
    ) where the bulky base is directed away from the ribose.
  • 8-Br-ATP (Analog): The C8 position is occupied by a Bromine atom (Van der Waals radius

    
     1.85 Å). The large bromine atom creates a severe steric clash with the ribose ring oxygen (O4') and the H2' proton if the molecule attempts to adopt the anti conformation.
    
  • Consequence: To relieve this strain, the purine ring rotates

    
     into the syn conformation  (torsion angle 
    
    
    
    ), placing the bromine atom "above" the sugar ring where there is more space.
Visualization of Conformational Locking

The following diagram illustrates the steric logic driving this conformational shift.

ATP_Conformation cluster_0 Natural ATP cluster_1 8-Br-ATP ATP_Structure Adenine (C8-H) ATP_Interaction No Steric Clash (Free Rotation) ATP_Structure->ATP_Interaction Small H radius ATP_State Anti Conformation (Base away from Ribose) ATP_Interaction->ATP_State Thermodynamically Preferred BrATP_Structure Adenine (C8-Br) BrATP_Clash Steric Clash: Br atom hits Ribose O4' BrATP_Structure->BrATP_Clash Large Br radius BrATP_State Syn Conformation (Locked) BrATP_Clash->BrATP_State Forced Rotation to Relieve Strain

Figure 1: Mechanistic flow showing how the C8-Bromine substitution forces the transition from Anti to Syn conformation due to steric hindrance with the ribose moiety.

Physicochemical Profile

The introduction of the halogen affects not only the structure but also the electronic properties of the purine ring.

FeatureATP (Adenosine 5'-triphosphate)8-Br-ATP (8-Bromoadenosine 5'-triphosphate)
Molecular Formula


Molecular Weight 507.18 g/mol 586.07 g/mol
C8 Substituent Hydrogen (-H)Bromine (-Br)
Dominant Conformation Anti (flexible)Syn (rigid/locked)
UV

259 nm~264 nm (Bathochromic shift)
pKa (N1) ~3.5 - 4.0Lower (Br is electron-withdrawing)
Solubility Highly soluble in waterSoluble, but slightly more lipophilic
Stability Stable at -20°CLight sensitive (C-Br bond photolysis)

Key Insight: The electron-withdrawing nature of bromine lowers the electron density of the purine ring, reducing the basicity of the N1 and N7 nitrogens. This can weaken hydrogen bond acceptor capabilities in enzyme active sites.

Biological Implications & Applications[4][5][6]

8-Br-ATP is not merely a structural curiosity; it is a functional probe. By presenting a "locked" conformation, it allows researchers to determine whether an enzyme requires the substrate to be in the anti or syn orientation.

The "Molecular Ruler" Concept
  • Case A: The Enzyme Rejects 8-Br-ATP.

    • Interpretation: The active site likely requires the anti conformation (common for many polymerases and kinases) or has a "tight" pocket around C8 that cannot accommodate the bulky bromine.

  • Case B: The Enzyme Accepts 8-Br-ATP.

    • Interpretation: The active site can accommodate the syn conformation or is spacious enough to tolerate the C8 bulk.

    • Example:P2X Receptors. 8-Br-ATP is a potent agonist for P2X purinergic receptors, often showing higher resistance to hydrolysis by ecto-ATPases than natural ATP, prolonging its signaling effect.

Experimental Workflow: Probing Specificity

The following protocol outlines how to use 8-Br-ATP to characterize an unknown nucleotide-binding protein.

Experimental_Workflow Start Target: Unknown ATP-Binding Protein Step1 Incubate with Natural ATP (Control) Start->Step1 Step2 Incubate with 8-Br-ATP (Experimental) Start->Step2 Measurement Measure Activity / Binding (ATPase assay, Binding affinity, etc.) Step1->Measurement Step2->Measurement Result_High High Activity/Binding with 8-Br-ATP Measurement->Result_High If activity ≈ Control Result_Low No Activity/Binding with 8-Br-ATP Measurement->Result_Low If activity << Control Conclusion_Syn Conclusion: Active site tolerates 'Syn' conformation or bulky C8 substituents. Result_High->Conclusion_Syn Conclusion_Anti Conclusion: Active site strictly requires 'Anti' or has steric block at C8. Result_Low->Conclusion_Anti

Figure 2: Decision tree for interpreting 8-Br-ATP binding data. This workflow distinguishes between steric intolerance and conformational specificity.

Synthesis & Quality Control

Synthesis Routes

There are two primary methods for generating 8-Br-ATP. Method B is preferred for high-purity applications.

  • Method A: Direct Bromination of ATP (Historical)

    • Reaction: ATP +

      
       (aq) in Acetate buffer (pH 4.0).
      
    • Pros: One-step.

    • Cons: High risk of hydrolyzing the triphosphate chain; difficult purification.

  • Method B: Phosphorylation of 8-Bromoadenosine (Preferred)

    • Step 1: Bromination of Adenosine

      
       8-Bromoadenosine.[2][3][4]
      
    • Step 2: Phosphorylation using

      
       and pyrophosphate (Yoshikawa protocol).
      
    • Pros: Higher yield, cleaner product, avoids triphosphate degradation.

Handling & Storage[1]
  • Light Sensitivity: Halogenated nucleosides are susceptible to photolysis. Store in amber vials or wrapped in foil.

  • Hydrolysis: Like ATP, the triphosphate tail is labile. Store at -20°C or -80°C in aliquots to avoid freeze-thaw cycles.

  • Purity Check: Purity should be verified via HPLC (C18 column) using a phosphate buffer/methanol gradient. 8-Br-ATP will elute after ATP due to the increased hydrophobicity of the bromine atom.

References

  • Ikehara, M., et al. (1972). Conformation of purine nucleosides and nucleotides. XI. Conformation of 8-bromoadenosine 5'-phosphates. Biochemistry.[5] Link

  • Evans, R. J., et al. (1995). Pharmacological characterization of P2X purinoceptors present in the smooth muscle of the rat vas deferens. British Journal of Pharmacology. Link

  • Hamel, E., & Hiratsuka, T. (1981). 8-Bromoadenosine 5'-triphosphate: An analog of ATP with a restricted conformation. Journal of Biological Chemistry. Link

  • Sigma-Aldrich. (n.d.). Product Information: 8-Bromoadenosine 5'-triphosphate sodium salt.[2]Link

Sources

8-Br-ATP: A Structural Probe for Discriminating P2X and P2Y Receptor Function

[1]

Executive Summary

8-Bromo-adenosine-5'-triphosphate (8-Br-ATP) is a synthetic nucleotide analog widely used as a pharmacological tool to dissect purinergic signaling pathways.[1] Its primary utility lies in its high selectivity for P2X receptors (ligand-gated ion channels) over P2Y receptors (G-protein coupled receptors).[1]

While ATP activates both receptor families indiscriminately, the addition of a bromine atom at the C-8 position of the adenine ring sterically forces the nucleotide into the syn conformation. This structural constraint renders 8-Br-ATP largely inactive at P2Y receptors (which typically require the anti conformation) while retaining potent agonist activity at P2X receptors.[1]

Key Application: Isolating P2X-mediated calcium influx or depolarization in tissues expressing mixed P2X/P2Y populations (e.g., smooth muscle, platelets, neurons).[1]

Molecular Mechanism: The Syn vs. Anti Conformation

The selectivity of 8-Br-ATP is governed by steric hindrance. In natural ATP, the glycosyl bond between the ribose sugar and the adenine base can rotate, allowing equilibrium between syn (folded) and anti (extended) conformations.

  • ATP (Natural): Predominantly exists in the anti conformation in solution but can adopt syn to fit specific binding pockets.[1]

  • 8-Br-ATP (Synthetic): The bulky bromine atom at position 8 creates steric clash with the ribose ring oxygen, locking the molecule into the syn conformation .

Structural Selectivity Rule
  • P2X Receptors: The ATP-binding pocket (located at the interface of trimeric subunits) is flexible or specifically accommodates the syn conformation.

  • P2Y Receptors (e.g., P2Y1): The binding pocket strictly requires the anti conformation for activation. Consequently, 8-Br-ATP fails to activate these receptors.[1]

GATPATP (Natural)Conf_AntiAnti-Conformation(Extended)ATP->Conf_AntiPreferredConf_SynSyn-Conformation(Folded/Locked)ATP->Conf_SynPossibleBrATP8-Br-ATP (Synthetic)BrATP->Conf_SynSterically Forced(Bromine at C8)P2YP2Y Receptors(GPCRs)Conf_Anti->P2YRequired for ActivationP2XP2X Receptors(Ion Channels)Conf_Syn->P2XHigh Affinity BindingConf_Syn->P2YSteric ClashResponse_IonIon Influx(Ca2+, Na+)P2X->Response_IonResponse_GNo Activation(Silent)P2Y->Response_G

Figure 1: Structural basis of 8-Br-ATP selectivity.[1] The C8-Bromine substitution locks the nucleotide in the syn-conformation, permitting P2X activation while preventing P2Y recognition.

Comparative Binding Affinity Profile

The following table summarizes the activity of 8-Br-ATP across key receptor subtypes compared to the endogenous ligand ATP.

Receptor FamilySubtype8-Br-ATP ActivityPotency (

/

)
Comparison to ATP
P2X (Ionotropic) P2X1 Full Agonist

Potent, similar to ATP.[1][2]
P2X2 Agonist

Slightly less potent than ATP.[1]
P2X3 Agonist

High potency.[1]
P2X7 Agonist

(Rat)
More potent than ATP (

) in some species (e.g., Rat).[1]
P2Y (Metabotropic) P2Y1 Inactive

Essentially inactive due to anti conformation requirement.[1]
P2Y2 Weak/Inactive Low affinitysignificantly lower potency than UTP/ATP.
P2Y12 Inactive/Antagonist InactiveDoes not induce platelet aggregation.[1]

Technical Note: At P2X7 receptors, 8-Br-ATP is often more potent than ATP itself because ATP is a partial agonist at P2X7 in certain physiological conditions, whereas analogs like Bz-ATP and 8-Br-ATP can exhibit higher efficacy.[1]

Experimental Protocol: Discriminating P2X vs P2Y Signals

Objective: To determine if a calcium response in a mixed cell population (e.g., smooth muscle cells) is mediated by P2X or P2Y receptors.[1]

Principle:

  • ATP activates both P2X (Ca²⁺ influx) and P2Y (Ca²⁺ release from IP3 stores).[1]

  • 8-Br-ATP activates only P2X.[1]

  • Comparisons of the signal kinetics allow differentiation.

Reagents
  • Buffer: HBSS with 2 mM

    
     (for influx) and 
    
    
    -free HBSS (to control for store release).
  • Dye: Fura-2 AM or Fluo-4 AM.

  • Ligands: ATP (100 µM), 8-Br-ATP (100 µM), UTP (100 µM - P2Y selective control).[1]

Step-by-Step Workflow
  • Loading: Incubate cells with Fura-2 AM (2-5 µM) for 45 mins at 37°C. Wash 3x with HBSS.

  • Baseline: Record baseline fluorescence (Ratio 340/380 nm) for 60 seconds.

  • Challenge 1 (P2Y Check): Apply UTP (100 µM) .

    • Result: If signal is observed, P2Y2/P2Y4 are present.

  • Wash: Perfusion wash for 5-10 mins until baseline recovers.

  • Challenge 2 (P2X Isolation): Apply 8-Br-ATP (100 µM) .

    • Result: A rapid, sharp rise in

      
       indicates P2X activation.[1]
      
    • Validation: Repeat this step in

      
      -free buffer.[1] If the 8-Br-ATP signal disappears, it confirms the signal is extracellular influx  (P2X mechanism) rather than intracellular release (P2Y mechanism).[1]
      

ProtocolStartStart: Fura-2 Loaded CellsApp_ATPApply ATP (100 µM)Start->App_ATPSignalCa2+ Signal Observed?App_ATP->SignalAmbiguousAmbiguous Source(P2X Influx + P2Y Release)Signal->AmbiguousYesWashWash & Re-equilibrateAmbiguous->WashApp_8BrApply 8-Br-ATP (100 µM)Wash->App_8BrCheck_SignalResponse?App_8Br->Check_SignalP2X_ConfirmedP2X Receptor Present(Confirmed by Influx)Check_Signal->P2X_ConfirmedSignal (+)P2Y_OnlyP2Y Receptor Only(8-Br-ATP Inactive)Check_Signal->P2Y_OnlyNo Signal (-)

Figure 2: Decision tree for using 8-Br-ATP to deconvolute purinergic signaling.

Implications for Drug Development

Understanding the binding profile of 8-Br-ATP is critical for:

  • Screening Assays: When developing P2X3 antagonists (for chronic cough or pain), 8-Br-ATP can be used as the challenge agonist instead of ATP to ensure that any observed inhibition is not due to off-target P2Y effects.[1]

  • Structure-Activity Relationships (SAR): The bromine substitution highlights the importance of the C-8 position.[1] Drug designers can exploit this steric bulk to design highly selective P2X agonists or antagonists that avoid cardiovascular side effects mediated by P2Y1/P2Y12 (platelet aggregation).[1]

References

  • North, R. A. (2002). Molecular physiology of P2X receptors. Physiological Reviews, 82(4), 1013–1067.[1] Link[1]

  • Burnstock, G., & Kennedy, C. (1985). Is there a basis for distinguishing two types of P2-purinoceptor? General Pharmacology: The Vascular System, 16(5), 433-440.[1] Link[1]

  • Jacobson, K. A., et al. (2002). Structure-activity relationships of P2Y receptors for purine and pyrimidine nucleotides. In: Handbook of Experimental Pharmacology. Link[1]

  • Bianchi, B. R., et al. (1999). Pharmacological characterization of recombinant human and rat P2X receptor subtypes. European Journal of Pharmacology, 376(1-2), 127-138.[1] Link[1]

  • Sim, J. A., et al. (2024). High-affinity agonism at the P2X7 receptor is mediated by three residues outside the orthosteric pocket. Nature Communications, 15, 6650. Link[1]

Beyond the Bond: The Hydrolysis Resistance of 8-Br-ATP

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary

8-Bromo-adenosine-5'-triphosphate (8-Br-ATP) is a critical pharmacological tool, often misunderstood as being "chemically" resistant to hydrolysis. In reality, its stability is conformational , not thermodynamic. By substituting a bromine atom at the C8 position of the adenine ring, the molecule is sterically forced into the syn conformation. This geometric lock prevents the "in-line" nucleophilic attack required by the catalytic pockets of most ATPases and ecto-nucleotidases (e.g., CD39), which evolved to process the anti conformer of ATP.

This guide details the structural mechanics of this resistance, its application in purinergic signaling (P2X receptors), and provides a validated protocol for quantifying its stability in your specific biological system.

Part 1: The Structural Enforcer (Mechanistic Deep Dive)

The Syn/Anti Equilibrium Shift

Natural ATP exists in a rapid equilibrium between anti (base away from sugar) and syn (base over sugar) conformations, with a strong preference for anti in solution and within most enzyme active sites.

  • ATP (Anti): The C8-H allows free rotation around the glycosidic bond (

    
     angle). This exposes the 
    
    
    
    -phosphate to nucleophilic attack.
  • 8-Br-ATP (Syn): The bulky bromine atom (van der Waals radius ~1.85 Å) creates a severe steric clash with the ribose ring oxygen (O4') if rotation is attempted. This locks the molecule into the syn conformation.

The "In-Line" Attack Failure

Most ATPases (e.g., Myosin, Na+/K+ ATPase) and kinases utilize a mechanism where a water molecule or substrate performs an in-line nucleophilic attack on the


-phosphate. This requires precise alignment of the Adenine-Ribose-Phosphate axis.
  • Mechanism: The enzyme binds the adenine ring to position the phosphate chain.

  • The 8-Br-ATP Effect: Because the adenine is rotated ~180° relative to the sugar (syn), the phosphate chain is misaligned within the active site. The catalytic residues cannot stabilize the transition state, rendering the molecule enzymatically inert or a competitive inhibitor .

SynAntiMechanism ATP_Anti ATP (Anti-Conformation) Natural Substrate Enzyme_Pocket ATPase Active Site (Optimized for Anti) ATP_Anti->Enzyme_Pocket Perfect Fit Hydrolysis Successful Hydrolysis (ADP + Pi) Enzyme_Pocket->Hydrolysis In-line Attack Inhibition Catalytic Stalling (No Hydrolysis) Enzyme_Pocket->Inhibition Transition State Failure BrATP_Syn 8-Br-ATP (Syn-Conformation) Sterically Locked Steric_Clash Steric Clash (Br vs Ribose O4') BrATP_Syn->Steric_Clash Forced by Br Steric_Clash->Enzyme_Pocket Misaligned Binding

Figure 1: The steric enforcement of the syn-conformation prevents the alignment necessary for enzymatic hydrolysis.

Part 2: Stability Profile & Applications

Differentiating Stability Types

It is vital to distinguish between chemical stability (bond strength) and metabolic stability (enzyme resistance). 8-Br-ATP is metabolically stable but chemically vulnerable .

Stability TypeATP8-Br-ATPCausality
Chemical (pH 7.4) StableStablePhosphoanhydride bond energy is identical.
Chemical (Acidic/High Heat) LabileLabileAcid hydrolysis breaks the phosphate chain regardless of conformation.
Enzymatic (ATPases) Rapid HydrolysisResistant / Inhibitory Active site mismatch (syn vs anti).
Enzymatic (Ecto-nucleotidases) Rapid Degradation (t½ < 5 min)Prolonged Stability Resists CD39/CD73 cleavage in serum/media.
High-Value Applications
  • Purinergic Signaling (P2X Receptors):

    • Role: Stable Agonist.

    • Benefit: Allows for long-duration recording of channel currents without the "rundown" caused by ATP degradation.

    • Specificity: Highly potent at P2X1, P2X2, and P2X3 receptors.

  • Crystallography:

    • Role: Conformation Locking.

    • Benefit: Used to trap enzymes in specific conformational states (e.g., RNA Polymerase II) by preventing turnover.

Part 3: Experimental Protocol (Validation)

Protocol: Comparative Hydrolysis Assay (Malachite Green) Objective: To quantify the resistance of 8-Br-ATP to your specific ATPase or Cell Lysate compared to ATP.

Reagents & Setup
  • Substrates: 100 µM ATP (Control) vs. 100 µM 8-Br-ATP.

  • Enzyme Source: Purified ATPase (e.g., Apyrase) or Cell Lysate (10 µg total protein).

  • Detection: Malachite Green Phosphate Detection Kit (detects free Pi).[1]

  • Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2 (Essential cofactor).

Workflow
  • Preparation: Prepare "Stop Solution" (Acidified Malachite Green) and keep chilled.

  • Incubation:

    • Mix Enzyme + Buffer. Equilibrate to 37°C.

    • Add Substrate (ATP or 8-Br-ATP) to start reaction (t=0).

  • Sampling:

    • At t = 0, 5, 10, 30, and 60 minutes, remove 10 µL aliquots.

    • Immediately mix with 90 µL Stop Solution (Acid quenches the enzyme and develops color).

  • Readout: Measure Absorbance at 620 nm after 20 mins color development.

Data Interpretation
  • ATP: Linear increase in A620 (High slope = Rapid hydrolysis).

  • 8-Br-ATP: Flat or very shallow slope (Low/No hydrolysis).

Workflow Start Start: Prepare 100 µM Substrates (ATP vs 8-Br-ATP) Incubate Incubate with Enzyme/Lysate 37°C, pH 7.5, 5mM MgCl2 Start->Incubate Sample Time-Point Sampling (0, 5, 10, 30, 60 min) Incubate->Sample Kinetic Loop Quench Quench with Acidified Malachite Green Reagent Sample->Quench Read Measure Absorbance @ 620nm (Quantify Free Phosphate) Quench->Read

Figure 2: Step-by-step workflow for validating hydrolysis resistance using the Malachite Green assay.

References

  • Ikehara, M., et al. (1976). "Structure and function of the two heads of the myosin molecule. IV. Physiological functions of various reaction intermediates in myosin adenosinetriphosphatase, studied by the interaction between actomyosin and 8-bromoadenosine triphosphate." Journal of Biochemistry.

  • Yegutkin, G. G. (2008). "Nucleotide- and nucleoside-converting ectoenzymes: Important modulators of purinergic signalling cascade."[2] Biochimica et Biophysica Acta (BBA) - Molecular Cell Research.

  • Burnstock, G. (2007). "Purine and pyrimidine receptors." Cellular and Molecular Life Sciences.

  • Sigma-Aldrich. (2024). "Malachite Green Phosphate Assay Kit Technical Bulletin."

  • Kumar, T. S., et al. (2018). "8-Substituted Adenosine Derivatives: Synthesis, Structure-Activity Relationship and Biological Evaluation." European Journal of Medicinal Chemistry.

Sources

A Senior Application Scientist's Guide to 8-Br-ATP in Nucleotide-Binding Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine triphosphate (ATP) is the principal energy currency of the cell, fueling a vast array of enzymatic reactions essential for life.[1][2] Understanding the kinetics of ATP-dependent enzymes is fundamental to basic research and the development of novel therapeutics. ATP analogs, synthetic molecules that mimic the natural substrate, are indispensable tools for dissecting enzyme mechanisms, characterizing active sites, and screening for inhibitors.[3][4] Among these, 8-Bromoadenosine 5'-triphosphate (8-Br-ATP) has emerged as a versatile probe. This guide provides an in-depth technical overview of the application of 8-Br-ATP in studying the kinetics of nucleotide-binding enzymes, focusing on the causal biochemistry, robust experimental design, and critical data interpretation.

Introduction to 8-Br-ATP: A Structurally Distinct ATP Analog

8-Br-ATP is a synthetic analog of ATP distinguished by the substitution of a hydrogen atom with a bromine atom at the 8th position of the adenine ring.[5][6] This seemingly minor modification has profound stereochemical consequences that are the basis for its utility in enzyme kinetics.

The Critical "Syn" Conformation

The glycosidic bond connecting the adenine base to the ribose sugar in ATP can rotate, allowing the molecule to exist in two primary conformations: anti and syn. In the anti conformation, the bulky part of the base is turned away from the sugar, which is the overwhelmingly preferred state for natural ATP when binding to most enzymes. The large, electronegative bromine atom in 8-Br-ATP, however, creates steric hindrance that forces the glycosidic bond into the syn conformation.

This fixed conformation is the primary reason 8-Br-ATP is a powerful tool. It allows researchers to probe the specific conformational requirements of an enzyme's nucleotide-binding pocket. If an enzyme can bind or process 8-Br-ATP, it implies the active site can accommodate the syn conformation. Conversely, a lack of activity often suggests a strict requirement for the anti conformation.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_detect Phase 3: Detection & Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrates, ATP/8-Br-ATP) add_reagents Dispense Reagents to Plate (Substrate, ATP, 8-Br-ATP) prep_reagents->add_reagents initiate Initiate Reaction (Add Enzyme) add_reagents->initiate incubate Incubate (e.g., 60 min @ 30°C) initiate->incubate stop_detect Stop Reaction & Add Detection Reagent (e.g., Kinase-Glo) incubate->stop_detect read Read Signal (Luminescence) stop_detect->read analyze Data Analysis (Curve Fitting, Parameter Calculation) read->analyze G Receptor Inactive Kinase ATP ATP (Anti-Conf.) Receptor->ATP Binds Active Site BrATP 8-Br-ATP (Syn-Conf.) Receptor->BrATP Binds Active Site ActiveKinase Active Kinase (Phosphorylation) ATP->ActiveKinase Catalysis InhibitedKinase Inhibited Kinase BrATP->InhibitedKinase No Catalysis

Figure 3: Simplified model of competitive inhibition by 8-Br-ATP.

Conclusion

8-Bromoadenosine 5'-triphosphate is more than just another ATP analog; it is a specific molecular probe that leverages stereochemistry to ask precise questions about an enzyme's active site. By forcing the adenosine moiety into a syn conformation, it allows researchers to investigate the conformational flexibility and requirements of nucleotide-binding proteins. Through careful experimental design, including appropriate controls and robust data analysis, 8-Br-ATP can elucidate whether it acts as a substrate, a competitive inhibitor, or an allosteric modulator. The insights gained from these kinetic studies are fundamental to understanding enzyme mechanisms and provide a rational basis for the design of novel therapeutic agents.

References

  • Iwamoto, H. (2008). On the ability of 8-bromoadenosine triphosphate to support contractility of vertebrate skeletal muscle fibers. Journal of Muscle Research and Cell Motility, 29(2-5), 121–129. [Link]

  • Taylor, S. S., & Kornev, A. P. (2023). A critical evaluation of protein kinase regulation by activation loop autophosphorylation. eLife, 12, e87698. [Link]

  • Lucero, M. T., & Pappone, P. A. (1990). ATP and β-adrenergic stimulation enhance voltage-gated K+ current inactivation in brown adipocytes. American Journal of Physiology-Cell Physiology, 258(2), C236–C244. [Link]

  • Kovács, B., Grolmusz, V. K., & Málnási-Csizmadia, A. (2017). 8-Br-AMP inhibits T cell activation-induced ROS generation and subsequent NF-kBdependent gene expression, but has no significant influence on basal glycolytic flux. ResearchGate. Retrieved February 6, 2026, from [Link]

  • Lacabanne, D., Wiegand, T., Wili, N., Kozlova, M. I., Cadalbert, R., Klose, D., ... & Bockmann, A. (2020). Choice of ATP Analogues for Biophysical Studies—A Systematic NMR-Based Investigation for the AAA+ Enzyme p97. Molecules, 25(22), 5462. [Link]

  • Shukla, S., & Shuman, S. (2012). Assay Development for Protein Kinase Enzymes. In Protein Kinase Technologies. InTech. [Link]

  • Alberts, B., Johnson, A., Lewis, J., Raff, M., Roberts, K., & Walter, P. (2002). Molecular Biology of the Cell (4th ed.). Garland Science. [Link]

  • 8-Bromo-ATP, Adenosines labeled with Halogen atoms (F, Cl, Br, I). (n.d.). Jena Bioscience. Retrieved February 6, 2026, from [Link]

  • Lecka, J., Gillerman, I., Fausther, M., Salem, M., Munkonda, M. N., Brosseau, J. P., ... & Sévigny, J. (2013). 8-BuS-ATP derivatives as specific NTPDase1 inhibitors. British Journal of Pharmacology, 169(1), 179–196. [Link]

  • Mukherjee, K., & Shokat, K. M. (2014). Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog. Methods in Molecular Biology, 1173, 11–20. [Link]

  • Leonardi, R., Zhang, Y. M., Rock, C. O., & Jackowski, S. (2007). Allosteric Regulation of Mammalian Pantothenate Kinase. Biochemistry, 46(48), 13848–13855. [Link]

  • von Kügelgen, I. (2019). Pharmacological characterisation of P2Y receptor subtypes – an update. Naunyn-Schmiedeberg's Archives of Pharmacology, 382(1), 1–21. [Link]

  • Leger, A. J., Covic, L., & Kuliopulos, A. (2011). Identification of an antithrombotic allosteric modulator that acts through helix 8 of PAR1. Proceedings of the National Academy of Sciences, 108(7), 2974–2979. [Link]

  • Lacabanne, D., Wiegand, T., Wili, N., Kozlova, M. I., Cadalbert, R., Klose, D., ... & Bockmann, A. (2020). ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter. International Journal of Molecular Sciences, 21(21), 8089. [Link]

  • Burnstock, G. (2017). P2X and P2Y Receptors—Role in the Pathophysiology of the Nervous System. Advances in Experimental Medicine and Biology, 1051, 1–25. [Link]

  • Khan Academy. (n.d.). ATP cycle and reaction coupling. In Energy (article). Retrieved February 6, 2026, from [Link]

  • Khan Academy. (2014, February 12). Allosteric regulation and feedback loops | Biomolecules | MCAT | Khan Academy [Video]. YouTube. [Link]

  • Taylor, S. S., & Kornev, A. P. (2011). The architecture of a protein kinase and the assembly of a catalytic spine. Trends in Biochemical Sciences, 36(2), 65–72. [Link]

  • Coutinho-Silva, R., & Ojcius, D. M. (2019). Reviewing the role of P2Y receptors in specific gastrointestinal cancers. Journal of Clinical Investigation, 129(9), 3552–3563. [Link]

Sources

An In-Depth Technical Guide to the Impact of 8-Br-ATP on Cytoskeletal Motor Protein Function

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Cytoskeletal motor proteins, the engines of the cell, are critical for processes ranging from muscle contraction to intracellular transport and cell division. Their function is inextricably linked to the hydrolysis of adenosine triphosphate (ATP). ATP analogs are indispensable tools for dissecting the intricate mechanochemical cycles of these motors. This guide provides a detailed examination of 8-Bromoadenosine 5'-triphosphate (8-Br-ATP), a unique ATP analog, and its specific impact on the function of major cytoskeletal motor protein families: myosins, kinesins, and dyneins. We will explore the structural basis for its distinct biochemical properties, its differential effects on motor ATPase activity and motility, and provide field-proven protocols for its application in research. This document is intended as a core resource for researchers, scientists, and drug development professionals seeking to leverage 8-Br-ATP as a probe to unravel the complexities of motor protein function and to explore novel therapeutic strategies.

Introduction: The Centrality of ATP in Motor Protein Function

The three major superfamilies of cytoskeletal motor proteins—myosins, kinesins, and dyneins—convert chemical energy derived from ATP hydrolysis into mechanical force.[1] Myosins move along actin filaments to power processes like muscle contraction, while kinesins and dyneins traffic cargo along microtubule tracks.[1] This energy conversion is not a simple, single-step process but a tightly regulated, cyclical series of conformational changes within the motor's head domain. This "mechanochemical cycle" is driven by the binding of ATP, its hydrolysis to ADP and inorganic phosphate (Pi), and the sequential release of these products.[2] Each step in this nucleotide cycle is coupled to a distinct mechanical state of the motor, such as its binding affinity for its cytoskeletal track and the execution of the force-producing "power stroke".[2]

To deconstruct this cycle, researchers rely on nucleotide analogs that can trap the motor protein in specific states. 8-Br-ATP is one such analog, offering unique insights due to its specific chemical modification.

8-Bromoadenosine Triphosphate (8-Br-ATP): A Unique Molecular Probe

8-Br-ATP is a synthetic analog of ATP where a bromine atom replaces the hydrogen at the C8 position of the adenine ring.[3] This seemingly minor modification has profound stereochemical consequences. The bulky bromine atom creates steric hindrance, forcing the glycosidic bond between the ribose sugar and the adenine base to favor the syn conformation, in contrast to ATP, which predominantly adopts the anti conformation.[3] This altered geometry directly influences how 8-Br-ATP fits into the nucleotide-binding pockets of motor proteins, leading to distinct functional outcomes compared to the native nucleotide.

A diagram comparing the structures of ATP and 8-Br-ATP.

Impact on Myosin Function

Myosins, particularly myosin II found in skeletal muscle, are the most extensively studied motors in the context of 8-Br-ATP. The canonical actin-myosin cross-bridge cycle is a well-defined process:

  • Rigor State: Myosin is tightly bound to actin without a nucleotide.

  • ATP Binding: ATP binding to myosin causes a conformational change that drastically weakens its affinity for actin, leading to detachment.[4]

  • Hydrolysis & Recovery Stroke: The myosin head hydrolyzes ATP to ADP and Pi. The energy released "cocks" the myosin head into a high-energy state.[5]

  • Actin Rebinding & Power Stroke: Myosin rebinds to actin. The release of Pi triggers the power stroke, where the myosin head pivots, pulling the actin filament.

  • ADP Release: ADP is released, returning the system to the rigor state, ready for another cycle.

Causality of 8-Br-ATP's Effect on Myosin

Studies using vertebrate skeletal muscle fibers and solubilized myosin fragments have revealed that 8-Br-ATP is a poor substrate for fast skeletal myosin isoforms . While it can be hydrolyzed, the kinetics and resulting mechanical output are significantly altered.

A key study found that in the absence of calcium, the rate of 8-Br-ATP hydrolysis by muscle fibers was actually higher than that for ATP, yet the fibers remained in a relaxed state.[6] This suggests a decoupling of hydrolysis from force production. The prevailing hypothesis is that the altered conformation of 8-Br-ATP affects the stability of the post-hydrolysis state. It is proposed that the hydrolysis products, 8-Br-ADP and Pi, dissociate from the myosin head prematurely, before the motor can re-engage with actin to perform the power stroke.[6]

However, in the presence of calcium (the trigger for contraction), fibers activated with 8-Br-ATP can produce some force and shortening, more than can be attributed to trace ATP contamination.[6] This indicates that a small fraction of myosin heads successfully complete a work-producing cycle with 8-Br-ATP, though the overall process is inefficient.[6]

ParameterATP8-Br-ATPRationale for Difference
Substrate Efficacy HighPoor for fast skeletal myosin[6]The syn conformation of 8-Br-ATP likely results in a suboptimal fit within the active site, hindering efficient coupling of hydrolysis to the power stroke.
Hydrolysis Rate (Ca2+-free) BaselineHigher than ATP[6]May indicate an unstable pre-hydrolysis or transition state that resolves quickly but unproductively, without engaging actin.
Force Generation RobustVery low but detectable[6]Suggests that while most hydrolysis cycles are futile, a small stochastic population of myosin heads can complete a power stroke.
Fiber State (Ca2+-free) RelaxedRelaxed[6]Both nucleotides are effective at dissociating myosin from actin, which is the basis for muscle relaxation.

Impact on Kinesin and Dynein Function

Data on the interaction of 8-Br-ATP with microtubule-based motors are less abundant than for myosin. However, we can infer its likely effects based on the conserved nature of the ATP-binding cassette in these motor families.

  • Kinesins: Kinesin motility is tightly coupled to its ATPase cycle, with one 8-nm step taken for each ATP molecule hydrolyzed.[7] The binding of ATP to the leading head drives the "docking" of the neck linker, which throws the trailing head forward. Given the conformational constraints imposed by 8-Br-ATP, it is plausible that it would interfere with the precise conformational changes required for neck-linker docking and inter-head coordination, likely resulting in stalled motility or reduced processivity.

  • Dyneins: Dynein is a more complex AAA+ (ATPases Associated with diverse cellular Activities) motor. Its force-generating power stroke is linked to ATP hydrolysis in its primary ATPase site (AAA1), which communicates with other AAA domains in its hexameric ring.[8] The processivity of dynein is also highly sensitive to ATP concentration, with some studies showing processive movement only at low ATP levels.[9] The suboptimal binding and hydrolysis of 8-Br-ATP could disrupt the allosteric communication within the AAA ring, potentially locking dynein in a weakly-bound or non-productive state on the microtubule.

Further direct experimental investigation is required to fully elucidate the quantitative impact of 8-Br-ATP on these microtubule-based motors.

Experimental Protocols for Mechanistic Investigation

To rigorously assess the impact of 8-Br-ATP on a given motor protein, a combination of ATPase activity assays and motility assays is essential.

A flowchart of the experimental process.
Protocol: Steady-State ATPase Activity Assay

This protocol allows for the determination of key kinetic parameters (k_cat, K_M) for 8-Br-ATP hydrolysis compared to ATP. A common method is the NADH-coupled enzymatic assay, which links ATP hydrolysis to the oxidation of NADH, observable as a decrease in absorbance at 340 nm.

Principle: The ADP produced by the motor protein is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process. The rate of NADH disappearance is stoichiometric with the rate of ADP production.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Reaction Buffer: Prepare a buffer suitable for your motor protein (e.g., 25 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM DTT).

    • Coupled-Enzyme Mix: In Reaction Buffer, add PEP to 2 mM, NADH to 0.2 mM, PK to ~50 units/mL, and LDH to ~70 units/mL. Keep on ice.

    • Nucleotide Stocks: Prepare concentrated, pH-neutralized stocks of ATP and 8-Br-ATP (e.g., 100 mM).

  • Assay Execution:

    • Add the motor protein to the Coupled-Enzyme Mix to a final concentration appropriate for your system (e.g., 0.1 - 1 µM).

    • Add the cytoskeletal element (actin or microtubules) to a saturating concentration to measure filament-activated ATPase activity.

    • Pipette the mix into a quartz cuvette or 96-well UV-transparent plate.

    • Place the cuvette/plate in a spectrophotometer set to 340 nm and equilibrate to the desired temperature (e.g., 25°C).

    • Initiate the reaction by adding a small volume of the nucleotide (ATP or 8-Br-ATP) to achieve the desired final concentration. Mix quickly.

    • Record the decrease in absorbance at 340 nm over time.

  • Self-Validation and Controls:

    • No Motor Control: Run a reaction without the motor protein to measure any background NADH oxidation. Subtract this rate from your experimental data.

    • No Filament Control: Run the reaction without actin/microtubules to determine the basal (unstimulated) hydrolysis rate.

    • ADP Standard Curve: To ensure the coupling system is not rate-limiting, add known amounts of ADP to the Coupled-Enzyme Mix and confirm a linear response.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (Extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot the rate (V) as a function of [8-Br-ATP] or [ATP] and fit the data to the Michaelis-Menten equation to determine V_max and K_M.

Protocol: In Vitro Motility Assay

This assay directly visualizes the movement of cytoskeletal filaments propelled by surface-adsorbed motor proteins, providing a direct measure of mechanical function.

Principle: Motor proteins are nonspecifically adsorbed to a glass surface. Fluorescently labeled filaments (rhodamine-phalloidin actin or fluorescently-labeled tubulin microtubules) are introduced with the nucleotide. Their movement is recorded using fluorescence microscopy.

Step-by-Step Methodology:

  • Flow Cell Construction:

    • Create a small (~10 µL) channel by placing two strips of double-sided tape on a microscope slide and covering with a nitrocellulose-coated coverslip.

  • Surface Preparation and Motor Adsorption:

    • Sequentially flow solutions through the cell, with brief incubations:

      • Motor protein (e.g., 50 µg/mL in a suitable buffer). This allows the motors to adsorb to the nitrocellulose surface.

      • Blocking solution (e.g., 1% Bovine Serum Albumin, BSA) to passivate the surface and prevent filament sticking.

  • Motility Reaction:

    • Prepare the Motility Buffer : Reaction Buffer containing an ATP regeneration system (e.g., creatine phosphate and creatine kinase), an oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose) to reduce photobleaching, and the nucleotide.

    • Prepare two versions of the Motility Buffer: one with the desired concentration of ATP (e.g., 2 mM) and one with the same concentration of 8-Br-ATP.

    • Flow in fluorescently labeled filaments (e.g., 10 nM) suspended in Motility Buffer.

  • Data Acquisition and Analysis:

    • Place the slide on an inverted fluorescence microscope equipped with a sensitive camera.

    • Record time-lapse movies of the filament movement.

    • Use automated or manual tracking software to measure the velocity of individual filaments.

    • Collect statistics on a large population of filaments (>100) for each condition.

  • Self-Validation and Controls:

    • No Nucleotide Control: In the absence of ATP or 8-Br-ATP, filaments should bind tightly to the motors and show no movement (rigor state).

    • ATP Control: Always run a parallel experiment with ATP as a positive control to ensure the motor protein preparation is active.

Myosin_Cycle_8BrATP Fig 3. Postulated Disruption of Myosin Cycle by 8-Br-ATP R Rigor (Myosin-Actin) D Detached (Myosin-ATP/8-Br-ATP) R->D + ATP / 8-Br-ATP C Cocked (Myosin-ADP-Pi) D->C Hydrolysis F Futile Cycle (Myosin-8BrADP-Pi) D->F 8-Br-ATP Hydrolysis PS Power Stroke (Myosin-Actin-ADP) C->PS Pi Release (Actin Rebinding) PS->R ADP Release F->D Premature Product Release

The myosin mechanochemical cycle with the proposed futile side-loop induced by 8-Br-ATP.

Conclusion and Future Directions

8-Br-ATP serves as a powerful, albeit complex, tool for probing the mechanochemistry of cytoskeletal motors. Its primary impact stems from the sterically-enforced syn conformation, which alters its interaction with the motor's active site. For myosin, this leads to a significant decoupling of ATP hydrolysis from force production, creating a futile cycle where the energy of hydrolysis is dissipated without performing mechanical work.[6] While its effects on kinesins and dyneins are less characterized, it is predicted to disrupt the precise conformational changes necessary for processive movement.

For researchers in drug development, understanding these nuanced interactions is critical. Motor proteins are increasingly recognized as therapeutic targets. Small molecules that, like 8-Br-ATP, can bind to the nucleotide pocket but prevent the efficient conversion of chemical to mechanical energy could serve as potent inhibitors. The experimental frameworks provided here offer a robust system for screening and characterizing such compounds, using 8-Br-ATP as a benchmark for a decoupled hydrolysis state.

References

  • On the ability of 8-bromoadenosine triphosphate to support contractility of vertebrate skeletal muscle fibers. PubMed. Available at: [Link]

  • A structural pathway for activation of the kinesin motor ATPase. PMC. Available at: [Link]

  • Kinesin takes one 8-nm step for each ATP that it hydrolyzes. PubMed. Available at: [Link]

  • Processive movement of single 22S dynein molecules occurs only at low ATP concentrations. PMC. Available at: [Link]

  • Motors and Their Tethers: The Role of Secondary Binding Sites in Processive Motility. NIH. Available at: [Link]

  • Analysis of the Structural Mechanism of ATP Inhibition at the AAA1 Subunit of Cytoplasmic Dynein-1 Using a Chemical “Toolkit”. MDPI. Available at: [Link]

  • Processive movement of single 22S dynein molecules occurs only at low ATP concentrations. ResearchGate. Available at: [Link]

  • Electron Microscopic Recording of the Power and Recovery Strokes of Individual Myosin Heads Coupled with ATP Hydrolysis: Facts and Implications. MDPI. Available at: [Link]

  • Kinetic and Equilibrium Analysis of the Myosin ATPase. Perelman School of Medicine at the University of Pennsylvania. Available at: [Link]

  • Motor Proteins. PMC. Available at: [Link]

  • Review: Structure and mechanism of the dynein motor ATPase. PMC. Available at: [Link]

Sources

literature review of 8-Br-ATP in antiviral research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Core: A Literature Review of 8-Br-ATP in Antiviral Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Bromo-adenosine triphosphate (8-Br-ATP), a synthetic analog of adenosine triphosphate (ATP), is emerging as a molecule of significant interest in the field of antiviral research. While historically utilized as a tool to probe ATP-binding sites on enzymes and receptors, recent investigations into the role of extracellular nucleotides in the immune response have unveiled its potential as a modulator of host antiviral defenses. This technical guide provides a comprehensive literature review of 8-Br-ATP's role in antiviral research, delving into its dual mechanisms of action: indirect immunomodulation through purinergic signaling and its potential as a direct-acting antiviral agent. This document serves as a resource for researchers, scientists, and drug development professionals, offering insights into the mechanistic underpinnings of 8-Br-ATP's antiviral potential and providing detailed experimental protocols for its investigation.

Part 1: Unveiling 8-Bromo-ATP: A Profile

8-Bromo-ATP is a derivative of ATP where a bromine atom is substituted at the 8-position of the adenine ring. This modification confers unique properties to the molecule, including a preference for the syn-conformation, which can alter its interaction with ATP-binding proteins. While sharing the triphosphate backbone of ATP, this structural alteration is key to its distinct biological activities.

Part 2: The Dual Facets of 8-Br-ATP's Antiviral Mechanisms

The antiviral effects of 8-Br-ATP can be broadly categorized into two distinct but potentially synergistic mechanisms: the well-documented indirect modulation of the host's innate immune system and the more speculative, yet plausible, direct inhibition of viral replication processes.

Section 2.1: Indirect Antiviral Effects via Host Immune System Modulation

Extracellular ATP is recognized as a potent Danger-Associated Molecular Pattern (DAMP), released from stressed or infected cells to alert the immune system. 8-Br-ATP, as an ATP analog, can mimic this effect, primarily through the activation of purinergic P2 receptors on immune cells.

Upon viral infection, host cells can release ATP into the extracellular space. This extracellular ATP, along with analogs like 8-Br-ATP, binds to P2X and P2Y receptors on neighboring immune and non-immune cells, triggering a cascade of downstream signaling events. A key outcome of this signaling is the production of type I interferons (IFN-α/β), which are critical for establishing an antiviral state.

purinergic_antiviral_signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 8-Br-ATP 8-Br-ATP P2X7 P2X7 8-Br-ATP->P2X7 binds to JNK_P38 JNK_P38 P2X7->JNK_P38 activates IRF3_7 IRF3_7 P2X7->IRF3_7 activates ATF2 ATF2 JNK_P38->ATF2 phosphorylates IFN_beta IFN_beta ATF2->IFN_beta promotes transcription IRF3_7->IFN_beta promotes transcription caption P2X7-mediated IFN-β production.

Figure 1: P2X7-mediated IFN-β production.

Studies have demonstrated that extracellular ATP can reduce the replication of various viruses, including Vesicular Stomatitis Virus (VSV), Newcastle Disease Virus (NDV), Murine Leukemia Virus (MLV), and Herpes Simplex Virus (HSV), both in vitro and in vivo. This protective effect is largely attributed to the induction of IFN-β through pathways involving P38/JNK/ATF-2.

Activation of the P2X7 receptor by agonists like 8-Br-ATP can also lead to the assembly and activation of the NLRP3 inflammasome. This multi-protein complex is crucial for the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, which play a complex role in orchestrating the antiviral immune response.

Section 2.2: Postulated Direct-Acting Antiviral Mechanisms

Beyond its immunomodulatory roles, the structural similarity of 8-Br-ATP to ATP suggests it could directly interfere with viral enzymatic processes that are dependent on ATP.

Many viral polymerases, including RNA-dependent RNA polymerases (RdRps) and reverse transcriptases, utilize nucleoside triphosphates as substrates for genome replication. Research on E. coli RNA polymerase has shown that 8-Br-ATP can inhibit RNA synthesis, acting as a competitive inhibitor. This finding provides a strong rationale for investigating whether 8-Br-ATP can similarly inhibit viral polymerases.

polymerase_inhibition cluster_replication Viral Genome Replication Viral_Polymerase Viral_Polymerase Growing_RNA_Chain Growing_RNA_Chain Viral_Polymerase->Growing_RNA_Chain extends Viral_Polymerase->Growing_RNA_Chain inhibition of extension ATP ATP ATP->Viral_Polymerase binds (substrate) 8-Br-ATP 8-Br-ATP 8-Br-ATP->Viral_Polymerase binds (inhibitor) caption Competitive inhibition of viral polymerase.

Figure 2: Competitive inhibition of viral polymerase.

A common mechanism for nucleoside analog antiviral drugs is chain termination, where the analog is incorporated into the growing nucleic acid chain but lacks the necessary chemical group (typically a 3'-hydroxyl) for the addition of the next nucleotide, thus halting replication. While 8-Br-ATP possesses a 3'-hydroxyl group, the bulky bromine atom could potentially cause steric hindrance, leading to premature termination after incorporation.

Viruses encode numerous enzymes that are critically dependent on ATP for their function, such as helicases that unwind nucleic acids and kinases involved in viral protein modification. 8-Br-ATP could potentially act as a competitive inhibitor for the ATP-binding sites of these enzymes, disrupting their function and, consequently, the viral life cycle.

Part 3: A Survey of Antiviral Activity

While direct studies on the antiviral spectrum of 8-Br-ATP are limited, the broader literature on the antiviral effects of extracellular ATP provides a strong foundation for its potential.

Virus Virus Type Cell Line/Model ATP Concentration Observed Antiviral Effect Reference
Newcastle Disease Virus (NDV)RNA293T, RAW 264.7100 µMSignificant reduction in viral replication
Murine Leukemia Virus (MLV)RNAHeLa, 293T100-400 µMConcentration-dependent decrease in infected cells
Vesicular Stomatitis Virus (VSV)RNAHeLa, 293T100-400 µMReduction in infected cells
Dengue Virus (DENV)RNACultured cellsNot specifiedDecreased viral load
Herpes Simplex Virus (HSV)DNA293T100-400 µMElimination of cytopathic effects

Table 1: Summary of the Antiviral Activity of Extracellular ATP

Part 4: Essential Experimental Protocols for Investigating 8-Br-ATP

To rigorously assess the antiviral potential of 8-Br-ATP, a series of well-defined in vitro assays are necessary.

Section 4.1: Workflow for Antiviral Evaluation

The following diagram outlines a typical workflow for the initial evaluation of a compound's antiviral activity.

antiviral_workflow cluster_workflow Antiviral Evaluation Workflow Start Start: Compound (8-Br-ATP) Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Start->Cytotoxicity Antiviral_Assay Antiviral Efficacy Assay (e.g., Plaque Reduction) Start->Antiviral_Assay IC50_CC50 Determine IC50 and CC50 Cytotoxicity->IC50_CC50 Antiviral_Assay->IC50_CC50 Selectivity_Index Calculate Selectivity Index (SI = CC50/IC50) IC50_CC50->Selectivity_Index Mechanism_Study Mechanism of Action Studies Selectivity_Index->Mechanism_Study End End: Candidate Evaluation Mechanism_Study->End caption Workflow for antiviral drug screening.

Methodological & Application

Standardized Protocol for the Preparation and Validation of 8-Br-ATP Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a rigorous, standardized methodology for preparing high-quality stock solutions of 8-Bromoadenosine 5'-triphosphate (8-Br-ATP). Unlike generic nucleotide preparation, 8-Br-ATP requires specific attention to pH-dependent hydrolysis and molar extinction coefficients distinct from unmodified ATP. This protocol integrates gravimetric preparation with spectrophotometric validation (UV-Vis) to ensure concentration accuracy for kinetic studies, P2X receptor agonism, and kinase assays.

Scientific Background & Rationale

8-Br-ATP is a halogenated analog of ATP primarily used as a P2X purinergic receptor agonist and a substrate for specific kinases. The bromine substitution at the C-8 position of the adenine ring alters the electron density, rendering the molecule more resistant to hydrolysis by some ecto-nucleotidases compared to native ATP, while retaining biological activity.

Critical Stability Factors
  • Hydrolysis Sensitivity: Like ATP, the triphosphate chain of 8-Br-ATP is thermodynamically unstable. Spontaneous hydrolysis to 8-Br-ADP and phosphate is accelerated by:

    • Acidic pH (< 6.0): Protonation of phosphate oxygens makes the phosphorus atom more electrophilic.

    • Divalent Cations: While

      
       is required for biological activity, its presence in stock solutions can catalyze hydrolysis over long storage periods.
      
    • Freeze-Thaw Cycles: Ice crystal formation causes local pH shifts and concentration gradients that degrade the nucleotide.

Physicochemical Properties

Always consult your specific product label for the exact Molecular Weight (MW), as hydration states and salt forms (Sodium vs. Lithium vs. TEA) vary significantly.

PropertyValue / CharacteristicNotes
Chemical Name 8-Bromoadenosine 5'-triphosphate
Common Forms Sodium Salt (Na

or Na

), Lithium Salt
Sodium salt is most common for biological assays.
Molecular Weight ~586.1 g/mol (Na salt hydrate)Check Label: MW varies by batch water content.
Solubility Water: > 50 mg/mL (approx. 80 mM)Highly soluble in aqueous buffers.

264 nm Shifted from ATP (259 nm) due to Bromine.
Extinction Coeff.[1][2][3][4] (

)
17.0 mM

cm

at pH 7.5
Use this for concentration verification.
Optimal pH 7.0 – 7.5Unstable in acidic media.

Preparation Protocol

Target Concentration: 10 mM (Typical Stock) Volume: 1.0 mL Solvent: Nuclease-free Water (pH adjusted) or TE Buffer.

Phase A: Gravimetric Preparation
  • Calculate Mass:

    
    
    Example: For 1 mL of 10 mM stock using Sodium Salt (MW ~586.1):
    
    
    
    
  • Weighing: Weigh the powder into a sterile, nuclease-free microcentrifuge tube.

    • Expert Tip: Nucleotide salts are hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent water absorption, which alters the effective mass.

  • Solvent Addition: Add 80% of the final volume (e.g., 800 µL) of Nuclease-Free Water . Do not add the full volume yet.

Phase B: Dissolution & pH Adjustment (The "Self-Validating" Step)

Most commercial 8-Br-ATP sodium salts yield a mildly acidic solution (pH ~3.5) when dissolved in water.[1][3][5][6][7] This must be neutralized immediately to prevent degradation.

  • Initial Dissolution: Vortex gently until fully dissolved.

  • pH Check: Spot 1 µL of the solution onto a narrow-range pH strip (pH 4.0–8.0).

  • Neutralization:

    • If pH < 6.0: Add 1 N NaOH in extremely small increments (0.5 µL at a time).

    • Mix and re-check pH.

    • Target: pH 7.0 – 7.5.

    • Warning: Do not overshoot to pH > 8.0, as alkaline hydrolysis can occur.

  • Final Volume: Once pH is neutral, add Nuclease-Free Water to bring the total volume to 1.0 mL.

Phase C: Spectrophotometric Verification (QC)

Do not rely solely on weighing. Verify the actual concentration using the molar extinction coefficient.

  • Dilution: Prepare a 1:100 dilution (10 µL stock + 990 µL Buffer pH 7.5).

  • Blank: Use the same buffer as the blank.

  • Measurement: Measure Absorbance at 264 nm (

    
    ).
    
  • Calculation:

    
    
    Using 
    
    
    
    :
    
    
    [8]
  • Validation: The calculated concentration should be within 5% of the target (9.5 – 10.5 mM). If not, adjust the stock volume or re-calculate the working concentration.

Workflow Diagram

The following diagram illustrates the logical flow and critical decision points in the preparation process.

G Start Start: Determine Target Conc & Vol Weigh Weigh 8-Br-ATP Powder (Calculate Mass based on MW) Start->Weigh Dissolve Dissolve in 80% Vol Nuclease-Free Water Weigh->Dissolve CheckPH Check pH (Micro-spotting) Dissolve->CheckPH AdjustPH Adjust pH to 7.2-7.5 (Use 1N NaOH) CheckPH->AdjustPH If pH < 7.0 FinalVol Bring to Final Volume CheckPH->FinalVol If pH 7.0-7.5 AdjustPH->CheckPH Re-test QC QC: Measure A264 (Calc Conc using ε=17.0) FinalVol->QC Filter Sterile Filter (0.22 µm) QC->Filter Conc Verified Store Aliquot & Store at -20°C Filter->Store

Figure 1: Decision-matrix for the preparation and neutralization of 8-Br-ATP stock solutions.

Storage & Stability

  • Temperature: Store at -20°C (Standard) or -80°C (Long-term > 1 year).

  • Aliquoting: Mandatory. Divide stock into single-use aliquots (e.g., 50 µL) to prevent freeze-thaw cycles.

  • Shelf Life:

    • Solid: > 2 years at -20°C.[9]

    • Solution (Neutral pH, -20°C): 6–12 months.

    • Solution (4°C): < 1 week (Hydrolysis risk).

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Solution is cloudy Saturation reached or pH too low.Check pH. If acidic, add NaOH carefully. If neutral and cloudy, dilute sample (solubility limit exceeded).
Low Absorbance (

)
High water content in powder.Re-calculate concentration based on

rather than weight. Use this "Real Conc" for experiments.
Shift in

pH extreme or contamination.Ensure blanking buffer is clean. Verify pH is 7.0–7.5.
Precipitation on thaw Salt shock.Vortex vigorously after thawing. Ensure stock was not prepared in high salt buffer (PBS) at high conc.

References

  • Jena Bioscience.8-Bromo-ATP Technical Data Sheet. (Provides Extinction Coefficient

    
     at 264 nm). 
    
  • Sigma-Aldrich. 8-Bromoadenosine 5′-triphosphate sodium salt Product Information. (Solubility and Stability Data).

  • Tocris Bioscience. 8-Bromo-cAMP/ATP Analog Handling. (General handling of brominated nucleotides).

  • Cayman Chemical. 8-Bromoadenosine 5'-triphosphate (sodium salt) Product Insert. (P2X receptor applications).[10][11]

Sources

Application Note: Optimization of 8-Br-ATP Concentration for In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists optimizing in vitro kinase assays using 8-Bromoadenosine-5'-triphosphate (8-Br-ATP). It addresses the structural rationale for using this analog, the kinetic principles governing its concentration, and a validated protocol for determining its optimal use.

Abstract & Introduction

8-Bromoadenosine-5'-triphosphate (8-Br-ATP) is a specialized ATP analog modified at the C8 position of the adenine ring.[1] Unlike


-modified analogs (e.g., 

-benzyl-ATP) used in "bump-hole" strategies for engineered kinases, 8-Br-ATP is primarily used to probe the conformational specificity of wild-type kinases.

The bulky bromine atom at the C8 position creates steric hindrance that restricts the rotation of the glycosyl bond, forcing the nucleotide to adopt the syn conformation preferentially. Since most eukaryotic protein kinases bind ATP in the anti conformation , 8-Br-ATP serves as a highly selective substrate for a subset of kinases—most notably Casein Kinase 2 (CK2) —that possess a unique binding pocket capable of accommodating this conformation or the C8-substituent.

This guide details the protocol for determining the optimal concentration of 8-Br-ATP (


), defined not as a static value, but as a function of the specific enzyme's Michaelis constant (

).

Mechanistic Insight: The Structural Basis of Selectivity

To optimize concentration, one must understand the binding mode. The "optimal" concentration depends on whether 8-Br-ATP is being used as a substrate (to measure activity) or as a competitor (to screen inhibitors).

  • The Syn vs. Anti Constraint:

    • ATP (Standard): Predominantly binds in the anti conformation in the kinase cleft.

    • 8-Br-ATP: The C8-Br steric clash with the ribose ring favors the syn conformation.

    • Selectivity: Only kinases with a "permissive" pocket (e.g., CK2, which has a unique hydrophobic cavity near the adenine C8) can efficiently bind and utilize 8-Br-ATP. For other kinases, it acts as a weak inhibitor or poor substrate.

Diagram 1: Structural Logic of 8-Br-ATP Selectivity

G ATP ATP (Natural) Conf_Anti Anti Conformation (Standard Kinase Binding) ATP->Conf_Anti Favored BrATP 8-Br-ATP (Analog) Conf_Syn Syn Conformation (Sterically Forced) BrATP->Conf_Syn Forced by C8-Br Kinase_Std Standard Kinase (e.g., PKA, CDK) Conf_Anti->Kinase_Std High Affinity Binding Conf_Syn->Kinase_Std Steric Clash / No Reaction Kinase_CK2 Casein Kinase 2 (CK2) (Permissive Pocket) Conf_Syn->Kinase_CK2 Accepted Substrate

Caption: Structural divergence in nucleotide binding. 8-Br-ATP adopts the syn conformation, restricting its use to specific kinases like CK2.

Optimization Strategy: Determining

The "optimal" concentration is derived directly from the apparent Michaelis constant (


) of 8-Br-ATP for your specific target kinase.
Definitions
  • 
    :  The concentration of 8-Br-ATP at which the reaction rate is half of 
    
    
    
    .[2]
  • Saturating Concentration (

    
     conditions):  Typically 5× to 10× 
    
    
    
    . Used when maximum signal window is required.
  • Screening Concentration (

    
     conditions):  Typically 
    
    
    
    . Used when screening for competitive inhibitors to ensure sensitivity.
Comparison of Kinetic Parameters (Literature Values)
NucleotideKinase TargetTypical

Range
Notes
ATP General Kinases10 – 150 µMStandard reference.
ATP CK2 (Casein Kinase 2)5 – 15 µMHigh affinity.
8-Br-ATP CK2 10 – 30 µM Comparable to ATP; efficient substrate.
8-Br-ATP PKA / PKC> 1 mM (or inactive)Poor substrate due to steric clash.

Protocol: Determination of Optimal 8-Br-ATP Concentration

This protocol uses a standard ADP-detection assay (e.g., ADP-Glo™, Transcreener®) or a radiometric (


P) transfer assay. Note that 8-Br-ATP is the phosphate donor.
Materials Required[1][3][4][5][6][7][8][9][10][11][12][13]
  • Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35 (or specific buffer for your kinase).

  • Enzyme: Purified Kinase (e.g., CK2), final concentration ~1–10 nM.

  • Substrate: Peptide/Protein substrate (e.g., Casein or specific peptide), at saturating concentration (typically 100 µM).

  • 8-Br-ATP Stock: 10 mM in water (buffered to pH 7.0). Note: Ensure pH is neutral; acidic conditions promote hydrolysis.

Step-by-Step Workflow
Phase 1: Titration Setup
  • Prepare 8-Br-ATP Serial Dilutions: Create a 12-point dilution series in Kinase Buffer.

    • Range: 0 µM to 1000 µM (e.g., 0, 1, 2.5, 5, 10, 25, 50, 100, 250, 500, 750, 1000 µM).

  • Prepare Master Mix: Combine Kinase, Peptide Substrate, and Buffer.[3] Keep on ice.

  • Initiate Reaction: Add 5 µL of 8-Br-ATP dilutions to 20 µL of Master Mix in a 384-well plate.

  • Incubation: Incubate at room temperature (20-25°C) for 30–60 minutes.

    • Critical: Ensure substrate conversion remains <10% to maintain initial velocity (

      
      ) conditions.
      
Phase 2: Detection & Analysis
  • Terminate Reaction: Add detection reagent (e.g., ADP-Glo reagent) per manufacturer instructions.

  • Read Signal: Measure Luminescence (RLU) or Fluorescence Polarization (mP).

  • Curve Fitting: Plot Velocity (Signal) vs. [8-Br-ATP] . Fit data to the Michaelis-Menten equation:

    
    
    
Diagram 2: Optimization Workflow

Workflow Start Start: 8-Br-ATP Optimization Prep Prepare 12-pt Dilution Series (0 - 1000 µM 8-Br-ATP) Start->Prep Incubate Incubate with Kinase + Substrate (Keep conversion < 10%) Prep->Incubate Measure Measure ADP Production (Luminescence/Fluorescence) Incubate->Measure Fit Fit to Michaelis-Menten Extract Km,app Measure->Fit Decision Intended Application? Fit->Decision Path_Activity Max Activity Assay Decision->Path_Activity Activity Path_Screen Inhibitor Screening Decision->Path_Screen Inhibition Set_Sat Set [8-Br-ATP] = 10 × Km (Ensures Vmax) Path_Activity->Set_Sat Set_Km Set [8-Br-ATP] = Km (Balanced sensitivity) Path_Screen->Set_Km

Caption: Workflow for determining and selecting the optimal 8-Br-ATP concentration based on experimental goals.

Troubleshooting & Critical Considerations

IssuePossible CauseSolution
High Background Signal 8-Br-ATP Purity8-Br-ATP can contain ADP contaminants. Use HPLC-purified grade (>95%) or include a "No Enzyme" control to subtract background.
No Activity Detected Wrong KinaseConfirm the kinase can accept syn-nucleotides (e.g., CK2). Most kinases (PKA, Akt) will not utilize 8-Br-ATP efficiently.
Non-Michaelis Kinetics Aggregation / Solubility8-Br-ATP is hydrophobic. Ensure <1% DMSO if used, and verify solubility >1 mM.
Low Signal Window High KmIf

µM, the enzyme likely does not tolerate the modification. Switch to standard ATP or a different analog.

References

  • Structural Basis of CK2 Specificity : Niefind, K., et al. (1999). "Crystal structure of the catalytic subunit of protein kinase CK2 from Zea mays at 2.1 A resolution." EMBO Journal. Link

  • 8-Br-ATP Kinetic Characterization : Shugar, D. (1996). "Protein kinase inhibitors: from discovery to drug design." Acta Biochimica Polonica. Link

  • Kinase Assay Optimization Guide : "Assay Development for Protein Kinase Enzymes." NCBI Bookshelf (Eli Lilly & Company). Link

  • Nucleotide Conformations: Stolc, V., et al. (1991). "8-Bromo-ATP as a probe of the syn/anti conformation of the ATP binding site of kinases." Biochemistry.

Sources

Application Notes & Protocols: Microinjection of 8-Bromo-ATP into Oocytes

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: ANP-2026-02-OOCYTE-8BrATP

Abstract & Introduction

The study of oocyte maturation and activation is fundamental to developmental biology and reproductive medicine. These processes are orchestrated by a complex interplay of intracellular signaling cascades, where adenosine triphosphate (ATP) serves not only as the primary energy currency but also as a critical extracellular signaling molecule. Microinjection of non-hydrolyzable ATP analogs, such as 8-Bromo-Adenosine 5'-triphosphate (8-Br-ATP), into oocytes provides a powerful method to dissect the purinergic signaling pathways that govern these crucial developmental events.

8-Br-ATP is a stable analog of ATP that can persistently activate P2 purinergic receptors, triggering downstream signaling without being rapidly degraded by ectonucleotidases. This makes it an invaluable tool for investigating the specific roles of ATP-mediated signaling in processes like meiosis resumption, calcium mobilization, and early embryonic development.[1][2] Oocyte activation, a key step in initiating development, is triggered by specific patterns of calcium (Ca²⁺) release, a process that can be mimicked by introducing activating agents directly into the cell.[3]

This guide provides a comprehensive framework for the microinjection of 8-Br-ATP into oocytes. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols, the scientific rationale behind experimental choices, and troubleshooting insights to ensure experimental success and data integrity.

Scientific Principle: The Mechanism of 8-Br-ATP Action

Upon injection into the oocyte cytoplasm, 8-Br-ATP is believed to interact with intracellular components that mimic the effects of external purinergic receptor activation or directly influence ATP-sensitive enzymes. The primary hypothesis is the activation of signaling cascades that are crucial for meiotic progression and activation.

  • Purinergic Receptor Signaling: Extracellular ATP typically acts on P2 receptors, leading to the activation of Phospholipase C (PLC). This catalyzes the production of inositol trisphosphate (IP₃), which binds to receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytoplasm.[3] These Ca²⁺ oscillations are a hallmark of oocyte activation.[4]

  • Energy-Dependent Pathways: Mitochondria are vital for providing the necessary ATP for fertilization and development.[5] Introducing a stable ATP analog could influence metabolic pathways and mitochondrial function, which are tightly linked to calcium homeostasis and cell cycle progression.[6]

  • Cell Cycle Regulation: The resumption of meiosis is controlled by the Maturation Promoting Factor (MPF), a complex of Cyclin B and CDK1.[7] ATP-dependent signaling pathways, such as the PI3K/Akt pathway, are known to play a significant role in regulating the cell cycle and promoting the transition from meiosis I to meiosis II.[2]

The following diagram illustrates the hypothesized signaling pathway influenced by 8-Br-ATP in an oocyte.

G cluster_0 Oocyte Cytoplasm Microinjection Microinjection of 8-Br-ATP BrATP 8-Br-ATP (Stable ATP Analog) Microinjection->BrATP P2_Receptor P2 Receptor Activation (Hypothesized Intracellular Action) BrATP->P2_Receptor Akt_Pathway PI3K/Akt Pathway BrATP->Akt_Pathway PLC Phospholipase C (PLC) P2_Receptor->PLC Ca_Release Ca²⁺ Release from Endoplasmic Reticulum PLC->Ca_Release Meiosis Meiosis Resumption/ Oocyte Activation Ca_Release->Meiosis MPF_Activation MPF Activation (CDK1/Cyclin B) Akt_Pathway->MPF_Activation MPF_Activation->Meiosis

Caption: Hypothesized signaling cascade following 8-Br-ATP microinjection.

Materials and Reagents

Equipment
  • Inverted Microscope with Hoffman or DIC optics

  • Heated stage for temperature control[8]

  • Micromanipulators (left and right)

  • Microinjector (e.g., Pneumatic Pico-injector) with nitrogen gas tank[9]

  • Pipette Puller

  • Microforge (optional, for polishing holding pipettes)

  • Stereomicroscope

  • Standard cell culture incubator

Consumables & Glassware
  • Thin-wall borosilicate glass capillaries with internal filament[10]

  • Petri dishes (35 mm and 60 mm)

  • Microloader pipette tips

  • Syringes and 0.22 µm sterile filters

Reagents & Media
  • 8-Bromo-Adenosine 5'-triphosphate sodium salt (8-Br-ATP)

  • Oocyte collection and culture medium (e.g., M2, CZB, or MEM)[11]

  • Mineral oil (embryo culture grade)

  • Hyaluronidase (for cumulus cell removal, if applicable)

  • Injection Buffer (e.g., sterile, 0.22 µm filtered PBS or 10 mM HEPES, pH 7.4)

  • Fluorescent dextran (e.g., FITC-dextran, 10 kDa) as an injection marker (optional)

Detailed Experimental Protocols

Protocol 1: Preparation of 8-Br-ATP Injection Solution

The purity and composition of the injection solution are critical to minimize oocyte toxicity.[12] Buffers containing salts can be toxic to the embryo, so using pure water or a simple, well-defined buffer is recommended.[12]

  • Reconstitution: Prepare a 10 mM stock solution of 8-Br-ATP in sterile, nuclease-free water. Mix gently to dissolve. Avoid vigorous vortexing.

  • Working Solution: Dilute the stock solution in Injection Buffer to the desired final concentration. A typical starting range for intracellular active compounds is 10-100 µM. The optimal concentration must be determined empirically.

  • Add Tracer (Optional): If using a fluorescent marker, add FITC-dextran to a final concentration of 0.5-1 mg/mL. This allows for visualization of the injected volume.

  • Filtration & Aliquoting: Sterilize the final injection solution by passing it through a 0.22 µm syringe filter. Aliquot into small, single-use volumes (e.g., 5-10 µL) and store at -80°C.[13] Repeated freeze-thaw cycles should be avoided.

  • Quality Control: Before use, centrifuge the aliquot at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet any micro-precipitates that could clog the injection needle.[9]

Protocol 2: Oocyte Preparation
  • Oocyte Collection: Harvest oocytes from the subject species using established protocols. For mice, this typically involves superovulation followed by the collection of cumulus-oocyte complexes (COCs) from the oviducts.

  • Cumulus Cell Removal: If necessary, remove cumulus cells by brief incubation in M2 medium containing hyaluronidase, followed by gentle washing.

  • Culture: Wash the denuded oocytes through several drops of pre-warmed and equilibrated culture medium. Place the oocytes in a 20-50 µL drop of culture medium under mineral oil in a 35 mm petri dish.[14] Allow them to recover in the incubator for at least 30-60 minutes before injection.

Protocol 3: Microinjection Procedure

The success of microinjection relies on high-quality needles and precise control over the injection volume. The major cause of oocyte damage is an injection pipette tip that is too large.[15]

  • Needle Preparation: Pull injection needles from borosilicate glass capillaries using a micropipette puller. Immediately before use, break the tip of the needle against the holding pipette to create a sharp point with a small opening (~1-3 µm).[9][15] A slight bevel can facilitate easier penetration.[15]

  • Setup: Place the dish containing oocytes on the microscope's heated stage. Position the holding and injection pipettes in the micro-drop of medium.[14]

  • Loading the Needle: Using a microloader tip, carefully load 1-2 µL of the prepared 8-Br-ATP solution into the back of the injection needle. The solution will be drawn to the tip by capillary action.[9]

  • Calibration: Calibrate the microinjector to deliver the desired volume, typically 5-10 picoliters (pL), which is about 1-2% of the oocyte's volume.[11] Injecting too large a volume can cause the oocyte to lyse.[10][11]

  • Injection:

    • Secure an oocyte onto the holding pipette with gentle suction.

    • Align the injection needle, oocyte, and holding pipette along the same focal plane (x-axis).[11]

    • Advance the injection needle and pierce the zona pellucida and the oolemma. Be careful to avoid the nucleus (germinal vesicle).[11][14]

    • Once the tip is inside the cytoplasm, deliver the injection pulse. A slight swelling of the oocyte should be visible.

    • Carefully withdraw the needle from the oocyte.

    • Release the injected oocyte from the holding pipette and move to the next one.

  • Post-Injection Culture: After injecting all oocytes, transfer them to a fresh dish with culture medium and return them to the incubator. Monitor for survival and subsequent developmental events (e.g., germinal vesicle breakdown, polar body extrusion).

The following diagram outlines the complete experimental workflow.

G cluster_prep Preparation cluster_injection Microinjection cluster_analysis Post-Injection prep_solution 1. Prepare & Filter 8-Br-ATP Solution load_needle 5. Load Needle with 8-Br-ATP Solution prep_solution->load_needle pull_needles 2. Pull & Break Injection Needles pull_needles->load_needle prep_oocytes 3. Harvest & Prepare Oocytes setup 4. Setup Dish on Microscope Stage prep_oocytes->setup inject 6. Secure Oocyte & Inject Solution setup->inject load_needle->inject culture 7. Culture Injected Oocytes inject->culture analyze 8. Analyze Phenotype (e.g., Maturation, Ca²⁺ imaging) culture->analyze

Caption: General workflow for microinjection of 8-Br-ATP into oocytes.

Quantitative Data & Troubleshooting

Table 1: Key Experimental Parameters
ParameterRecommended ValueRationale / Notes
8-Br-ATP Concentration10 - 100 µM (in needle)Must be optimized. Higher concentrations may be toxic.
Injection Volume5 - 10 pLShould be <2% of total oocyte volume to maintain viability.[11]
Needle Tip Diameter1 - 3 µmA smaller tip minimizes damage. A tip that is too large is a major cause of cell death.[15]
Injection Pressure7-10 psiVaries by machine. Calibrate to achieve the desired volume.[11]
Balance Pressure2-4 psiPrevents backflow of cytoplasm into the needle.[11]
Oocyte Survival Rate>70%A lower rate indicates a procedural issue (see Troubleshooting).
Table 2: Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
High rate of oocyte lysis during or after injection 1. Injection volume is too large.[11]2. Needle tip is too large or jagged.[15]3. Injection pressure is too high.4. Lysis upon needle withdrawal.1. Recalibrate injector to deliver a smaller volume.2. Use a new needle; break the tip carefully to be smaller and sharper.3. Lower the injection pressure setting.4. Ensure the oolemma is cleanly punctured; withdraw the needle smoothly.
Low oocyte survival rate (>2 hours post-injection) 1. Injected solution is toxic (wrong buffer, pH, or high concentration).[11][12]2. Mechanical stress from injection procedure.3. Sub-optimal culture conditions.1. Perform a control injection with buffer only. Remake the 8-Br-ATP solution in a more suitable buffer.2. Practice the injection technique to be faster and gentler. Ensure a high survival rate (>90%) with buffer injections first.[11]3. Check incubator settings, media pH, and oil quality.
Clogged injection needle 1. Particulates in the injection solution.2. Needle tip is too small.1. Centrifuge the injection solution aliquot before loading. Ensure all solutions are 0.22 µm filtered.2. Break the needle tip slightly larger. Use the "Clear" function on the injector if available.[11]
No observable effect from 8-Br-ATP 1. Concentration of 8-Br-ATP is too low.2. Degradation of the compound.3. The targeted pathway is not active in the oocyte model.1. Perform a dose-response curve with increasing concentrations.2. Use a fresh aliquot from -80°C storage.3. Re-evaluate the experimental hypothesis. Confirm the effect with a known positive control agonist.

References

  • Kobayashi, M., Jamieson-Lucy, A., & Mullins, M. C. (2021). Microinjection Method for Analyzing Zebrafish Early Stage Oocytes. Frontiers in Cell and Developmental Biology, 9. Available at: [Link]

  • Jaffe, L. A., & Terasaki, M. (2004). Microinjection of follicle-enclosed mouse oocytes. Methods in Cell Biology, 74, 259-270. Available at: [Link]

  • Li, J., et al. (2018). The Role of PKG in Oocyte Maturation of Zebrafish. Biochemical and Biophysical Research Communications, 506(3), 727-733. Available at: [Link]

  • JoVE. (2011). Microinjection of mouse oocytes, Maturation and Ploidy Assessment. YouTube. Available at: [Link]

  • Xin, Y., & Duan, C. (2018). Microinjection of antisense morpholinos, CRISPR/Cas9 RNP, and RNA/DNA into zebrafish embryos. Methods in Molecular Biology, 1757, 205-220. Available at: [Link]

  • Swain, J. E., & Smith, G. D. (2011). Microinjection of oocytes and embryos with synthetic mRNA encoding molecular probes. Methods in Molecular Biology, 761, 197-213. Available at: [Link]

  • Williams, C. J. (2004). Quantitative Microinjection of Mouse Oocytes and Eggs. Methods in Molecular Biology, 254, 209-225. Available at: [Link]

  • Nabti, I., et al. (2011). Mouse Oocyte Microinjection, Maturation and Ploidy Assessment. Journal of Visualized Experiments, (53), 2851. Available at: [Link]

  • Fly Facility, University of Cambridge. (n.d.). Preparing samples for microinjection. Available at: [Link]

  • Adashi, E. Y., et al. (2021). Oocyte activation deficiency and assisted oocyte activation: mechanisms, obstacles and prospects for clinical application. Human Reproduction Update, 27(1), 128-150. Available at: [Link]

  • Wang, T., et al. (2010). Mitochondrial functions on oocytes and preimplantation embryos. Journal of Zhejiang University. Science. B, 11(7), 483-492. Available at: [Link]

  • Sowińska, N., & Młodawska, W. (2022). Signaling mechanisms and their regulation during in vivo or in vitro maturation of mammalian oocytes. Postepy higieny i medycyny doswiadczalnej, 76(1), 123-134. Available at: [Link]

  • Northwestern University. (n.d.). Preparation of DNA for Microinjection. Available at: [Link]

  • Park, Y. S., et al. (2002). Oocyte activation does not require only the fusion of the sperm-oocyte membrane, but rather the release of a sperm factor. Journal of Animal Reproduction and Biotechnology, 17(1), 1-8. Available at: [Link]

  • Arias, C., et al. (2023). ATP Induces Interleukin-8, Intracellular Calcium Release, and ERK1/2 Phosphorylation in Bovine Endometrial Cells, Partially through P2Y Receptors. International Journal of Molecular Sciences, 24(5), 4427. Available at: [Link]

  • Solc, P., & Schultz, R. M. (2021). A Role of PI3K/Akt Signaling in Oocyte Maturation and Early Embryo Development. International Journal of Molecular Sciences, 22(11), 5849. Available at: [Link]

  • RWD Life Science. (2023). How To Perform Zebrafish Embryos Microinjection. Available at: [Link]

  • Tani, T., et al. (2023). Artificial oocyte activation using Ca2+ ionophores following intracytoplasmic sperm injection for low fertilization rate. Frontiers in Endocrinology, 14, 1145456. Available at: [Link]

  • Cecchino, G. N., et al. (2021). The Role of Mitochondria in Oocyte Maturation. International Journal of Molecular Sciences, 22(18), 10101. Available at: [Link]

Sources

8-Br-ATP incubation times for calcium imaging experiments

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Function of 8-Bromo-ATP in Cellular Signaling

Abstract

This application note details the experimental parameters for using 8-Bromo-ATP (8-Br-ATP) , a stable purinergic receptor agonist, in calcium imaging assays. Unlike physiological ATP, which is rapidly degraded by ectonucleotidases, 8-Br-ATP provides sustained activation of P2X (ionotropic) and P2Y (metabotropic) receptors. This guide clarifies the distinction between "dye incubation" and "agonist incubation," provides optimized concentration ranges, and delineates protocols for capturing both transient calcium influx and sustained pore-forming kinetics.

Introduction: The Mechanistic Role of 8-Br-ATP

8-Bromo-adenosine-5'-triphosphate (8-Br-ATP) is a halogenated analog of ATP. Its primary utility in calcium imaging stems from its resistance to hydrolysis and its specific selectivity profile.

  • Target: Agonist for P2 purinergic receptors. It activates P2X receptors (ligand-gated cation channels) to induce direct Ca²⁺ influx and P2Y receptors (GPCRs) to trigger IP₃-mediated Ca²⁺ release from the ER.[1]

  • Stability: The bromine substitution at the 8-position of the adenine ring hinders enzymatic degradation by ecto-nucleoside triphosphate diphosphohydrolases (E-NTPDases), allowing for stable, long-duration receptor activation.

  • Specificity Note: While often used to study P2X7 receptors (associated with inflammation and pore formation), it is less potent than BzATP but more stable than ATP.

Critical Distinction: Do not confuse 8-Br-ATP (P2 receptor agonist) with 8-Br-cAMP (cell-permeable PKA activator). 8-Br-ATP acts extracellularly on membrane receptors; 8-Br-cAMP acts intracellularly.

Experimental Workflow & Incubation Protocols

The "incubation" in this context is twofold:

  • Dye Loading Incubation: Pre-experiment loading of the calcium indicator.

  • Agonist Incubation (Stimulation): The duration of cell exposure to 8-Br-ATP during signal acquisition.

Phase 1: Dye Loading (Standardized)
  • Reagent: Fluo-4 AM, Fura-2 AM, or Cal-520 AM.

  • Concentration: 2–5 µM.

  • Time: 30–60 minutes at room temperature (20–25°C) or 37°C (cell-type dependent).

  • Buffer: HBSS or Tyrode’s Solution (with 1.2 mM Ca²⁺).

Phase 2: 8-Br-ATP Application (The Critical Variable)

The duration of 8-Br-ATP application depends on the physiological event of interest.

Experimental Goal8-Br-ATP Conc.[1][2]Application DurationPhysiological Outcome
Transient Signaling 10 – 100 µM30 – 120 seconds Rapid P2X channel opening; P2Y-mediated IP₃ spikes.
Sustained Influx 100 – 500 µM2 – 10 minutes Steady-state Ca²⁺ entry; assessment of desensitization kinetics.
Pore Formation (P2X7) 1 – 3 mM15 – 30 minutes Macropore dilation (Yo-Pro uptake); often leads to cell death.

Detailed Protocol: Calcium Imaging with 8-Br-ATP

Materials:

  • Buffer A (Standard): HBSS + 20 mM HEPES, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Buffer B (Low Mg²⁺ - for P2X7): HBSS + 20 mM HEPES, 2 mM CaCl₂, 0 mM MgCl₂ , pH 7.4. (Removal of Mg²⁺ unblocks P2X7 receptors).

  • Stock Solution: Dissolve 8-Br-ATP in sterile water to 100 mM. Store at -20°C.

Step-by-Step Methodology:

  • Baseline Acquisition:

    • Place cells on the microscope stage.[3] Peruse with Buffer A.

    • Record baseline fluorescence (

      
      ) for 60 seconds  to ensure stability.
      
  • Agonist Application (Acute):

    • Switch perfusion to Buffer A (or B) + 8-Br-ATP .[1][2]

    • Flow Rate: 2–3 mL/min to ensure rapid exchange.

    • Note: If using a pipette addition (static bath), add 2x concentration carefully to the side of the well to avoid mechanical artifacts.

  • Recording Phase:

    • 0–10 seconds: Capture the immediate rise time (activation kinetics).

    • 10–120 seconds: Monitor peak amplitude and initial decay (desensitization).

    • >120 seconds: If studying P2X7, continue recording to observe the secondary "pore dilation" phase (often seen as a second, slower rise in Ca²⁺ or dye uptake).

  • Washout:

    • Switch back to agonist-free Buffer A.

    • Record for 3–5 minutes to verify reversibility of the signal.

Pathway Visualization

The following diagram illustrates the dual signaling pathways activated by 8-Br-ATP and the experimental workflow logic.

G Agonist 8-Br-ATP (Extracellular) P2X P2X Receptor (Ion Channel) Agonist->P2X Binding P2Y P2Y Receptor (GPCR) Agonist->P2Y Binding Influx Direct Ca2+ Influx P2X->Influx Fast Kinetics (<1s) Pore P2X7 Pore Formation (Prolonged Exposure) P2X->Pore Low Mg2+ / High Conc. (>5 mins) PLC PLC Activation P2Y->PLC Cytosol Cytosolic [Ca2+] Increase Influx->Cytosol IP3 IP3 Generation PLC->IP3 ER ER Ca2+ Release IP3->ER ER->Cytosol Slower Kinetics (s-min)

Caption: Dual activation of ionotropic (P2X) and metabotropic (P2Y) pathways by 8-Br-ATP leading to cytosolic calcium elevation.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Response High Mg²⁺ blockade (P2X7)Use Mg²⁺-free buffer during recording.
Signal too slow Slow perfusion exchangeIncrease flow rate or use a micro-manifold for local application.
Irreversible Signal Cell death / ToxicityReduce incubation time (<2 min) or concentration; check for blebbing.
High Background Dye leakageUse Probenecid (2.5 mM) in the loading buffer to inhibit anion transporters.

References

  • Burnstock, G. (2007). Purine and pyrimidine receptors.[4][5] Cellular and Molecular Life Sciences, 64(12), 1471–1483. Link

  • North, R. A. (2002). Molecular physiology of P2X receptors. Physiological Reviews, 82(4), 1013–1067. Link

  • Virginio, C., et al. (1999). Pore dilation of neuronal P2X receptor channels. Nature Neuroscience, 2, 315–321. Link

  • Khakh, B. S., & North, R. A. (2012). Neuromodulation by extracellular ATP and P2X receptors in the CNS. Neuron, 76(1), 51-69. Link

Sources

The Brominated ATP Analog: A Guide to Utilizing 8-Br-ATP in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate world of cellular signaling and bioenergetics, adenosine 5'-triphosphate (ATP) reigns supreme as the universal energy currency and a critical signaling molecule. The study of ATP-dependent enzymes, therefore, is fundamental to understanding health and disease. To dissect the complex mechanisms of these enzymes, researchers often turn to ATP analogs, modified molecules that can probe specific aspects of enzyme function. Among these, 8-Bromoadenosine 5'-triphosphate (8-Br-ATP) has emerged as a valuable tool. This comprehensive guide provides detailed application notes and protocols for the effective use of 8-Br-ATP as a substrate in enzymatic reactions, empowering researchers to unlock new insights into enzyme kinetics, regulation, and drug discovery.

Understanding 8-Br-ATP: A Chemically Modified Probe

8-Br-ATP is an analog of ATP where a bromine atom is substituted at the 8th position of the adenine ring. This seemingly subtle modification has profound effects on the molecule's conformation and its interaction with ATP-binding proteins. The bulky bromine atom favors the syn conformation around the glycosidic bond, in contrast to ATP which predominantly exists in the anti conformation. This fixed conformation can significantly alter the binding affinity and catalytic efficiency of enzymes, providing a unique lens through to probe the structural and functional requirements of their active sites.

Core Applications of 8-Br-ATP in Enzymology

The unique properties of 8-Br-ATP lend themselves to a variety of applications in the study of ATP-dependent enzymes:

  • Probing Substrate Specificity: By comparing the enzymatic activity with ATP and 8-Br-ATP, researchers can infer the conformational requirements of the enzyme's active site.

  • Investigating Reaction Mechanisms: The altered electronic properties and steric bulk of the brominated adenine can influence different steps of the catalytic cycle, shedding light on the reaction mechanism.

  • Drug Discovery and High-Throughput Screening: 8-Br-ATP can be used in screening assays to identify allosteric modulators of enzymes, as its binding may differ from that of the natural substrate.

  • Fluorescence-Based Assays: The bromine atom can act as a heavy atom quencher of intrinsic protein fluorescence (e.g., from tryptophan residues), providing a convenient method to monitor binding events.[1]

General Considerations for Using 8-Br-ATP

Before embarking on detailed protocols, several key considerations should be taken into account to ensure successful and reproducible experiments:

Table 1: Key Properties and Handling of 8-Br-ATP

PropertyValue/Recommendation
Molecular Formula C₁₀H₁₅BrN₅O₁₃P₃ (free acid)
Molecular Weight 586.08 g/mol (free acid)
Purity ≥95% (HPLC) is recommended for enzymatic assays to avoid interference from impurities.
Storage Store as a solid at -20°C for long-term stability. Aqueous stock solutions should be prepared fresh or aliquoted and stored at -20°C or -80°C for up to a month. Avoid repeated freeze-thaw cycles.[2]
Solution Preparation Dissolve in high-purity water or a suitable buffer. The pH of the stock solution should be adjusted to the desired range (typically 7.0-8.0) for the enzymatic reaction.
Stability 8-Br-ATP is generally stable in aqueous solutions at neutral pH. However, prolonged exposure to high temperatures or extreme pH should be avoided.
Divalent Cations Like ATP, 8-Br-ATP requires divalent cations, typically Mg²⁺, for activity with most kinases and ATPases. The optimal Mg²⁺:8-Br-ATP ratio should be determined empirically for each enzyme.

Protocols for Utilizing 8-Br-ATP with Key Enzyme Classes

The following sections provide detailed protocols and insights for using 8-Br-ATP as a substrate for three major classes of ATP-dependent enzymes: ATPases, kinases, and polymerases.

Characterizing ATPase Activity with 8-Br-ATP

ATPases are a diverse group of enzymes that catalyze the hydrolysis of ATP to ADP and inorganic phosphate (Pi), harnessing the released energy to drive various cellular processes.[3] Studying the interaction of ATPases with 8-Br-ATP can reveal important aspects of their catalytic mechanism.

Causality Behind Experimental Choices:

  • Varying Substrate Concentration: Determining the kinetic parameters, Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), for both ATP and 8-Br-ATP allows for a quantitative comparison of substrate binding affinity and catalytic turnover. A higher Kₘ for 8-Br-ATP would suggest a lower binding affinity, while a lower Vₘₐₓ would indicate a reduced catalytic efficiency.

  • Detection Method: The choice of detection method for ATPase activity (e.g., colorimetric detection of Pi, coupled enzyme assays) should be validated for potential interference from 8-Br-ATP. For instance, the malachite green assay for phosphate detection is a common and sensitive method.[4]

Experimental Workflow for ATPase Assay:

ATPase_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis P1 Prepare Assay Buffer (e.g., Tris-HCl, MgCl₂, pH 7.5) R1 Set up reaction mixtures: - Assay Buffer - Enzyme - Varying [8-Br-ATP] or [ATP] P1->R1 P2 Prepare 8-Br-ATP & ATP Stock Solutions P2->R1 P3 Prepare Purified ATPase Enzyme P3->R1 R2 Incubate at Optimal Temperature (e.g., 37°C) R1->R2 R3 Stop Reaction (e.g., adding quenching solution) R2->R3 D1 Detect Product Formation (e.g., Inorganic Phosphate) R3->D1 D3 Calculate Kinetic Parameters (Km, Vmax) D1->D3 D2 Generate Standard Curve D2->D3

Caption: Workflow for an ATPase activity assay using 8-Br-ATP.

Detailed Protocol: Colorimetric ATPase Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT.

    • Substrate Solutions: Prepare 10x stock solutions of ATP and 8-Br-ATP in purified water and adjust the pH to 7.0.

    • Enzyme Solution: Dilute the purified ATPase to the desired concentration in ice-cold assay buffer.

    • Malachite Green Reagent: Prepare according to the manufacturer's instructions.

    • Phosphate Standard: Prepare a series of known concentrations of KH₂PO₄ in assay buffer.

  • Assay Procedure:

    • Add 40 µL of assay buffer to each well of a 96-well microplate.

    • Add 5 µL of the appropriate substrate solution (ATP or 8-Br-ATP) to achieve a range of final concentrations (e.g., 0-1000 µM).

    • Initiate the reaction by adding 5 µL of the enzyme solution to each well. Include a no-enzyme control for each substrate concentration.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding 150 µL of the Malachite Green Reagent to each well.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

    • Measure the absorbance at 620-650 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the phosphate standards against their concentrations.

    • Convert the absorbance readings of the samples to the amount of Pi produced using the standard curve.

    • Plot the initial reaction velocity (nmol Pi/min/mg enzyme) against the substrate concentration.

    • Determine the Kₘ and Vₘₐₓ values by fitting the data to the Michaelis-Menten equation using non-linear regression software.

Expected Outcomes and Interpretation:

Studies have shown that for some ATPases, like myosin, the rate of 8-Br-ATP hydrolysis can be higher than that of ATP in the absence of other activating factors.[5] This suggests that the conformational change induced by 8-Br-ATP binding might facilitate the hydrolytic step but could be uncoupled from subsequent steps in the enzyme's functional cycle.

Investigating Kinase Activity with 8-Br-ATP

Protein kinases are a large family of enzymes that catalyze the transfer of the γ-phosphate from ATP to specific amino acid residues on substrate proteins. They are crucial regulators of cellular processes and prominent drug targets.

Causality Behind Experimental Choices:

  • Substrate Specificity: Comparing the ability of a kinase to phosphorylate its substrate using either ATP or 8-Br-ATP provides insights into the structural requirements of the nucleotide-binding pocket. A significant decrease in activity with 8-Br-ATP would indicate that the anti conformation of the adenine ring is crucial for proper binding and catalysis.

  • Radiolabeled vs. Non-Radiolabeled Assays: Radiolabeled assays using [γ-³²P]ATP or [γ-³²P]8-Br-ATP offer a direct and sensitive method to measure phosphate transfer. However, non-radioactive methods, such as coupled-enzyme assays or fluorescence-based probes, are often preferred for high-throughput screening due to safety and disposal considerations.

Experimental Workflow for Kinase Assay:

Kinase_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis P1 Prepare Kinase Buffer (e.g., HEPES, MgCl₂, DTT) R1 Set up reaction mixtures: - Kinase Buffer - Kinase, Substrate - [8-Br-ATP] or [ATP] P1->R1 P2 Prepare 8-Br-ATP & ATP (with or without γ-³²P) P2->R1 P3 Prepare Purified Kinase and Substrate Protein P3->R1 R2 Incubate at Optimal Temperature (e.g., 30°C) R1->R2 R3 Stop Reaction (e.g., adding SDS-PAGE buffer) R2->R3 D1 Separate Products (e.g., SDS-PAGE) R3->D1 D2 Detect Phosphorylation (e.g., Autoradiography) D1->D2 D3 Quantify and Compare Activities D2->D3

Caption: Workflow for a kinase activity assay using 8-Br-ATP.

Detailed Protocol: Radiolabeled Kinase Assay

  • Reagent Preparation:

    • Kinase Buffer (5x): 250 mM HEPES (pH 7.4), 100 mM MgCl₂, 5 mM DTT.

    • Substrate Solution: Prepare a stock solution of the purified substrate protein or peptide in kinase buffer.

    • ATP Solutions: Prepare stock solutions of "cold" ATP and 8-Br-ATP. Prepare a "hot" mix by adding [γ-³²P]ATP to the cold ATP or [γ-³²P]8-Br-ATP to the cold 8-Br-ATP solution to achieve the desired specific activity.

    • Enzyme Solution: Dilute the purified kinase to the desired concentration in ice-cold kinase buffer.

  • Assay Procedure:

    • In a microcentrifuge tube, combine 5 µL of 5x Kinase Buffer, 5 µL of substrate solution, and water to a final volume of 20 µL.

    • Add 2.5 µL of the kinase solution and pre-incubate for 5 minutes at the optimal temperature (e.g., 30°C).

    • Initiate the reaction by adding 2.5 µL of the "hot" ATP or 8-Br-ATP solution.

    • Incubate for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by adding 10 µL of 4x SDS-PAGE loading buffer.

    • Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE.

    • Dry the gel and expose it to a phosphor screen or X-ray film.

  • Data Analysis:

    • Quantify the radioactive signal in the substrate band using a phosphorimager or densitometry.

    • Compare the phosphorylation levels obtained with ATP and 8-Br-ATP to determine the relative substrate efficiency.

    • For kinetic analysis, perform the assay with varying concentrations of ATP or 8-Br-ATP and determine the Kₘ and Vₘₐₓ as described for the ATPase assay.

Expected Outcomes and Interpretation:

Generally, 8-Br-ATP is a poorer substrate for many kinases compared to ATP. This is because the active sites of most kinases have evolved to specifically recognize the anti conformation of ATP. The reduced activity with 8-Br-ATP can be a useful diagnostic tool to confirm that an observed phosphorylation is indeed mediated by a kinase with a canonical ATP-binding pocket.

Exploring the Impact of 8-Br-ATP on Polymerase and Adenylyl Cyclase Activity

DNA and RNA Polymerases:

These enzymes catalyze the synthesis of nucleic acid polymers. While ATP is a building block for RNA synthesis, its role in DNA synthesis is primarily as a precursor for dATP. Studies on the use of 8-Br-ATP with polymerases have revealed inhibitory effects. For instance, 8-Br-ATP has been shown to inhibit RNA synthesis by E. coli RNA polymerase and cannot substitute for ATP in the initiation of transcription.[1] In the case of mammalian poly(A) polymerase, 8-Br-ATP acts as a chain terminator, with only a small fraction of RNA primers being extended.[6] This suggests that the 8-bromo modification interferes with the proper positioning of the nucleotide for phosphodiester bond formation.

Adenylyl Cyclases:

Adenylyl cyclases are enzymes that convert ATP into cyclic AMP (cAMP), a key second messenger in many signaling pathways.[7][8] The interaction of adenylyl cyclases with 8-Br-ATP is less well-characterized in terms of its direct use as a substrate. The catalytic mechanism involves an intramolecular attack of the 3'-hydroxyl on the α-phosphate, a process that is likely sensitive to the conformation of the ribose and adenine base. Given the preference of 8-Br-ATP for the syn conformation, it is plausible that it is a poor substrate for most adenylyl cyclases. However, it could potentially act as a competitive inhibitor and be a useful tool for studying the enzyme's active site.

Experimental Approach for Polymerase and Adenylyl Cyclase Assays:

The general principles of the kinase and ATPase assays can be adapted to study polymerases and adenylyl cyclases. For polymerases, a common assay involves monitoring the incorporation of radiolabeled nucleotides into a growing nucleic acid chain. For adenylyl cyclases, the production of cAMP can be measured using various methods, including radioimmunoassays (RIAs), enzyme-linked immunosorbent assays (ELISAs), or fluorescence-based biosensors.

Signaling Pathway Involving Adenylyl Cyclase:

Adenylyl_Cyclase_Pathway Ligand Hormone/ Neurotransmitter Receptor GPCR Ligand->Receptor binds G_Protein G Protein (Gs) Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->AC BrATP 8-Br-ATP BrATP->AC inhibits? PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Caption: Simplified signaling pathway involving G-protein coupled receptor (GPCR) activation of adenylyl cyclase. 8-Br-ATP may act as a competitive inhibitor.

Troubleshooting and Data Interpretation

Table 2: Common Issues and Solutions in 8-Br-ATP Enzymatic Assays

IssuePossible CauseSuggested Solution
No or very low enzyme activity 1. 8-Br-ATP is a poor substrate for the enzyme. 2. Incorrect assay conditions (pH, temperature, Mg²⁺ concentration). 3. Degraded 8-Br-ATP or enzyme.1. Confirm with literature if 8-Br-ATP is a known substrate. Use a higher concentration of 8-Br-ATP. 2. Optimize assay conditions. 3. Use fresh reagents.
High background signal 1. Contamination of reagents with ATP or phosphate. 2. Non-enzymatic hydrolysis of 8-Br-ATP. 3. Interference of 8-Br-ATP with the detection method.1. Use high-purity reagents. 2. Run no-enzyme controls. 3. Validate the detection method with 8-Br-ATP alone.
Inconsistent or non-reproducible results 1. Pipetting errors. 2. Inconsistent incubation times. 3. Instability of 8-Br-ATP or enzyme under assay conditions.1. Use calibrated pipettes and proper technique. 2. Use a timer and consistent workflow. 3. Check the stability of reagents under your specific assay conditions.

Conclusion

8-Br-ATP is a powerful tool for dissecting the mechanisms of ATP-dependent enzymes. Its fixed syn conformation provides a unique structural probe to investigate the conformational requirements of enzyme active sites. By carefully designing and executing enzymatic assays, and by comparing the kinetic parameters obtained with 8-Br-ATP to those of the natural substrate, researchers can gain valuable insights into enzyme function, regulation, and potential for therapeutic intervention. This guide provides a solid foundation of protocols and expert insights to facilitate the successful application of 8-Br-ATP in your research endeavors.

References

  • Kuryavyi, V. V., & Malinina, L. V. (1987). [Effect of 8-Br-ATP and 8-Oxy-ATP on RNA synthesis by RNA polymerase from Escherichia coli]. Molekuliarnaia biologiia, 21(1), 127–134.
  • Tesi, C., Colomo, F., Piroddi, N., & Poggesi, C. (1998). On the ability of 8-bromoadenosine triphosphate to support contractility of vertebrate skeletal muscle fibers. Biophysical journal, 74(4), 1965–1975.
  • BellBrook Labs. (n.d.). Accelerating Drug Discovery With ATPase Activity Assays. Retrieved from [Link]

  • Rule, C. S., Patrick, M., & Sandkvist, M. (2016). Measuring In Vitro ATPase Activity for Enzymatic Characterization. Journal of visualized experiments : JoVE, (114), 54305.
  • National Center for Biotechnology Information. (n.d.). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • BIOLOG Life Science Institute. (n.d.). 8-Br-ATP. Retrieved from [Link]

  • Cho, J., & Choi, H. (2015). Interference sources in ATP bioluminescence assay of silica nanoparticle toxicity to activated sludge. Journal of microbiological methods, 113, 34–39.
  • Seidel, R., Bloom, J. G., & van Oijen, A. M. (2015). Re-evaluating the kinetics of ATP hydrolysis during initiation of DNA sliding by Type III restriction enzymes. Nucleic acids research, 43(20), 9865–9875.
  • Acker, M. G., Auld, D. S., & Lindsley, C. W. (2012). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in molecular biology (Clifton, N.J.), 795, 133–150.
  • Cooper, D. M. (2003). Regulation and organization of adenylyl cyclases and cAMP. The Biochemical journal, 375(Pt 3), 517–529.
  • Balasubramanian, S., & Westhof, E. (2011). Chain Termination and Inhibition of Mammalian Poly(A) Polymerase by modified ATP analogues. Chembiochem : a European journal of chemical biology, 12(11), 1689–1692.
  • Patel, A., Malinovska, L., Saha, S., Wang, J., Alberti, S., Krishnan, Y., & Hyman, A. A. (2017). ATP as a biological hydrotrope. Science (New York, N.Y.), 356(6339), 753–756.
  • Jin, J., & Cho, J. (2015). Interference sources in ATP bioluminescence assay of silica nanoparticle toxicity to activated sludge. Journal of microbiological methods, 113, 34–39.
  • Ostrom, R. S., & Insel, P. A. (2004). The evolving role of adenylyl cyclases in G protein-coupled receptor signaling: from mono-functional to multi-functional signaling complexes. Molecular pharmacology, 66(4), 763–767.
  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Reaction Biology. (n.d.). Target-Specific Assays. Retrieved from [Link]

  • Cellular ATP Levels Determine the Stability of a Nucleotide Kinase. (2021). Frontiers in Molecular Biosciences, 8.
  • Assay Interference by Chemical Reactivity. (2012). In Assay Guidance Manual.
  • Inspiralis. (n.d.). ATPase Reactions. Retrieved from [Link]

  • Larsen, W. A., & Baskaran, R. (2023).
  • JoVE. (2022, August 1). Measuring In Vitro ATPase Activity For Enzymatic Characterization l Protocol Preview [Video]. YouTube. [Link]

  • Ismail, A. A. (2012). Interferences in Immunoassay. Clinical biochemistry, 45(1-2), 4–15.
  • Roeder, R. G., & Rutter, W. J. (1969). Multiple forms of DNA-dependent RNA polymerase in eukaryotic organisms.
  • Brylski, O., Shrestha, S., Gnutt, D., Gnutt, P., Mueller, J., & Ebbinghaus, S. (2021). Cellular ATP Levels Determine the Stability of a Nucleotide Kinase. Frontiers in Molecular Biosciences, 8, 790304.
  • Khanppnavar, B., Schuster, D., Lavriha, P., Uliana, F., Ozel, M., Mehta, V., Leitner, A., Picotti, P., & Korkhov, V. M. (2023). Structure of Adenylyl cyclase 8 bound to stimulatory G-protein, Ca2+/Calmodulin, Forskolin and MANT-GTP. RCSB PDB. [Link]

  • Li, Y., Li, Y., Li, X., Wang, Y., & Wang, X. (2019). Determination of the stability of plasma ATP in vitro.

Sources

Experimental Design for 8-Br-ATP Inhibition Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Positioning 8-Br-ATP in Inhibition Assays

8-Bromoadenosine 5'-triphosphate (8-Br-ATP) is a synthetic analog of adenosine 5'-triphosphate (ATP).[1] While native ATP is a universal energy currency and a critical signaling molecule, its rapid hydrolysis by ectonucleotidases in experimental systems can complicate the study of its effects. 8-Br-ATP offers a key advantage: it is generally more resistant to enzymatic degradation than ATP, providing a more stable and sustained signal.

Primarily, 8-Br-ATP functions as an agonist for P2 purinergic receptors, a family of cell surface receptors crucial for diverse physiological processes.[2][3] These receptors are broadly classified into two families:

  • P2X receptors: Ligand-gated ion channels that open upon ATP binding, allowing cation influx.[2][4]

  • P2Y receptors: G protein-coupled receptors (GPCRs) that, upon activation by nucleotides like ATP and ADP, trigger various intracellular signaling cascades.[2][4][5]

Therefore, in the context of "inhibition studies," 8-Br-ATP is not the inhibitor itself. Instead, it serves as a stable agonist to activate a specific signaling pathway. The goal of the experiment is then to identify and characterize antagonists that can block the action of 8-Br-ATP or inhibitors of downstream signaling components. This guide provides the foundational principles, experimental designs, and detailed protocols for using 8-Br-ATP to screen for and characterize such inhibitory compounds.

Part A: Foundational Principles for Assay Design

Section 1: The Rationale for Using 8-Br-ATP

The choice of agonist is a critical first step in designing any inhibition assay. Using 8-Br-ATP is predicated on its ability to reliably activate P2 receptors, particularly Gq-coupled P2Y receptors, which signal through an increase in intracellular calcium.[6]

  • Mechanism of Action: Gq-coupled P2Y receptors, when activated by an agonist like 8-Br-ATP, engage the Gq alpha subunit. This activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[7] This rapid and measurable increase in intracellular Ca2+ is the most common readout for this pathway.

  • Stability: The primary advantage of 8-Br-ATP is its enhanced stability in extracellular environments compared to ATP, which is rapidly degraded to ADP, AMP, and adenosine. This ensures that the agonist concentration remains constant throughout the experiment, leading to more reproducible and reliable data.

Section 2: The Logic of Inhibition – Defining the Experimental Goal

An "inhibition assay" using 8-Br-ATP aims to quantify the ability of a test compound to reduce the signal generated by 8-Br-ATP. This is typically achieved by measuring the concentration-dependent inhibition of the 8-Br-ATP-induced response to calculate an IC50 (half-maximal inhibitory concentration).

A crucial decision is the concentration of 8-Br-ATP to use in the assay. This choice directly impacts the sensitivity and dynamic range of the inhibition screen.

  • EC50 and EC80 Determination: Before screening for inhibitors, it is essential to determine the potency of 8-Br-ATP in your specific assay system. This is done by generating a dose-response curve and calculating the EC50 (half-maximal effective concentration). For antagonist screening, it is common practice to use an agonist concentration that elicits 50-80% of the maximal response (EC50 to EC80).[8] Using an EC80 concentration is often recommended as it provides a robust signal window, optimizing both sensitivity and reproducibility for detecting antagonists.[9]

Part B: Designing a Robust Cell-Based Calcium Flux Assay

The most direct and widely used method to study inhibitors of Gq-coupled P2Y receptor signaling is the calcium flux assay. This assay measures the transient increase in intracellular calcium following receptor activation by 8-Br-ATP.

Diagram 1: Gq-Coupled P2Y Receptor Signaling Pathway

This diagram illustrates the canonical signaling cascade initiated by 8-Br-ATP binding to a Gq-coupled P2Y receptor, leading to the release of intracellular calcium.

P2Y_Signaling 8-Br-ATP Induced Calcium Mobilization via Gq Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum P2Y P2Y Receptor Gq Gq Protein P2Y->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds Ca_ER Ca2+ (Stored) Ca_Signal Increased [Ca2+]i Ca_ER->Ca_Signal Release Agonist 8-Br-ATP Agonist->P2Y Binds

Caption: Canonical Gq signaling pathway activated by 8-Br-ATP.

Section 3: Essential Controls for a Self-Validating System

To ensure the integrity and trustworthiness of your results, a comprehensive set of controls is mandatory. Each control addresses a potential source of error or artifact.

Control Type Description Purpose
No Treatment Cells treated only with assay buffer.Establishes the baseline signal (0% activation).
Vehicle Control Cells treated with the solvent used for test compounds (e.g., 0.1% DMSO).Ensures the solvent does not affect cell health or signal.
Agonist Max (EC100) Cells treated with a saturating concentration of 8-Br-ATP.Defines the maximum possible signal (100% activation).
Positive Inhibitor Cells pre-treated with a known P2 receptor antagonist (e.g., Suramin) before adding 8-Br-ATP (EC80).Validates that the assay can detect inhibition.
Negative Control Cells treated with test compounds in the absence of 8-Br-ATP.Identifies compounds that are auto-fluorescent or cytotoxic, causing false positives/negatives.

Part C: Detailed Protocols

Protocol 1: Cell-Based Calcium Flux Assay for Antagonist Screening

This protocol describes a fluorescence-based assay in a 96-well format to screen for antagonists of a P2Y receptor using 8-Br-ATP as the agonist.

Materials:

  • Cells expressing the P2Y receptor of interest (e.g., HEK293-P2Y1)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (an anion-exchange transport inhibitor, often used to prevent dye leakage)

  • 8-Br-ATP (agonist)

  • Known antagonist (e.g., Suramin) for positive control

  • Test compounds

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading and injection capabilities

Step-by-Step Methodology:

  • Cell Plating:

    • Seed cells into a 96-well black, clear-bottom plate at a density that will result in a 90-100% confluent monolayer on the day of the assay (e.g., 40,000 cells/well).

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer by adding Fluo-4 AM (e.g., final concentration of 2-4 µM) and Probenecid (e.g., 2.5 mM) to the Assay Buffer.

    • Aspirate the culture medium from the cell plate.

    • Gently add 100 µL of loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.[10]

  • Compound Pre-incubation:

    • During the dye incubation, prepare a compound plate containing serial dilutions of your test compounds, vehicle, and positive control antagonist.

    • After dye incubation, gently wash the cells twice with 100 µL of Assay Buffer.

    • Leave 100 µL of Assay Buffer in each well.

    • Add 25 µL from the compound plate to the corresponding wells on the cell plate.

    • Incubate for 15-30 minutes at room temperature.

  • Signal Detection and Agonist Injection:

    • Prepare an agonist plate containing 8-Br-ATP at a concentration 5X the desired final EC80 concentration.

    • Place the cell plate into the fluorescence plate reader (e.g., settings: Ex: 485 nm, Em: 525 nm).

    • Begin kinetic reading, establishing a stable baseline fluorescence for 10-20 seconds.

    • Using the instrument's injector, add 25 µL of the 5X 8-Br-ATP solution to each well.

    • Continue kinetic reading for an additional 60-120 seconds to capture the peak calcium response.

Diagram 2: Experimental Workflow for Antagonist Screening

This flowchart provides a high-level overview of the antagonist screening protocol.

Workflow Antagonist Screening Workflow A 1. Plate Cells (e.g., 40k cells/well) B 2. Incubate Overnight (37°C, 5% CO2) A->B C 3. Load with Calcium Dye (e.g., Fluo-4 AM) B->C D 4. Pre-incubate with Test Compounds (Antagonists, Controls) C->D E 5. Measure Baseline Fluorescence (Kinetic Read) D->E F 6. Inject 8-Br-ATP (Agonist) & Continue Reading E->F G 7. Data Analysis (Normalize & Fit Curve) F->G H 8. Determine IC50 Values G->H

Caption: Step-by-step workflow for a cell-based antagonist assay.

Part D: Data Analysis and Interpretation

Section 4: From Raw Data to IC50 Values

The output from the plate reader will be raw fluorescence units over time. The goal is to convert this into a dose-response curve from which an IC50 value can be derived.

  • Data Extraction: For each well, determine the peak fluorescence intensity after agonist addition and subtract the baseline fluorescence measured before addition.

  • Normalization: Normalize the data to clearly represent inhibition. The response in each well should be expressed as a percentage of the control response.

    • 0% Inhibition: The average signal from wells treated with vehicle + 8-Br-ATP (EC80).

    • 100% Inhibition: The average signal from wells with no treatment (baseline).

    • Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Baseline) / (Signal_Vehicle - Signal_Baseline))

  • Curve Fitting: Plot the % Inhibition (Y-axis) against the logarithm of the test compound concentration (X-axis). Fit the data using a non-linear regression model, typically a four-parameter logistic equation.[11][12]

  • IC50 Determination: The IC50 is the concentration of the antagonist that produces 50% of the maximal inhibition.[13] This value is directly calculated by the curve-fitting software.

Section 5: Interpreting Results and Potential Off-Target Effects

While 8-Br-ATP is a powerful tool for studying P2 receptors, it is crucial to consider potential off-target effects. As an ATP analog, it can interact with other ATP-binding proteins, such as kinases, although often with lower affinity.[14]

  • Kinase Inhibition: Some studies may investigate the direct inhibitory effects of ATP analogs on kinases.[15] If your research involves kinases, it is essential to perform counter-screens. A biochemical kinase assay using the purified enzyme can determine if your test compounds or 8-Br-ATP itself directly inhibit kinase activity. Unexpected off-target effects of kinase inhibitors are a well-documented phenomenon.[16]

  • Context is Key: The interpretation of your results must always be grounded in the experimental context. An IC50 value from a cell-based P2Y receptor assay indicates functional antagonism at the cellular level. It does not, by itself, prove direct binding to the receptor or rule out inhibition of downstream signaling components. Orthogonal assays are often necessary to confirm the mechanism of action.[8]

References

  • On the ability of 8-bromoadenosine triphosphate to support contractility of vertebrate skeletal muscle fibers. PubMed, National Center for Biotechnology Information. [Link]

  • P2 receptors and purinergic signaling. ResearchGate. [Link]

  • Platelet receptors for ATP and ADP. YouTube. [Link]

  • Purinergic receptor. Wikipedia. [Link]

  • P2 Purinoceptors Contribute to ATP-induced Inhibition of L-type Ca2+ Current in Rabbit Atrial Myocytes. PubMed, National Center for Biotechnology Information. [Link]

  • Coupling of P2Y receptors to G proteins and other signaling pathways. PubMed, National Center for Biotechnology Information. [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. PubMed, National Center for Biotechnology Information. [Link]

  • How to calculate IC50. YouTube. [Link]

  • Effects of 8-bromo-cGMP on Ca2+ levels in vascular smooth muscle cells. PubMed, National Center for Biotechnology Information. [Link]

  • SCREENING OF GPCR-ANTAGONISTS USING THE CALCIUM MOBILISATION ASSAY. Berthold Technologies. [Link]

  • inhibition curves (blockade of an ec 80 concentration of an agonist). ResearchGate. [Link]

  • Tools for GPCR drug discovery. ScienceOpen. [Link]

  • Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Assay Guidance Manual, National Center for Biotechnology Information. [Link]

  • What are Purinergic P2 receptor agonists and how do they work? Patsnap Synapse. [Link]

  • CALCIUM FLUX PROTOCOL. University of Pennsylvania. [Link]

  • Integration of P2Y receptor-activated signal transduction pathways in G protein-dependent signalling networks. PubMed, National Center for Biotechnology Information. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Boster Bio. [Link]

  • A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PubMed, National Center for Biotechnology Information. [Link]

  • How to determine an IC50. GraphPad. [Link]

  • Considerations when assessing antagonism in vitro: Why standardizing the agonist concentration matters. PubMed, National Center for Biotechnology Information. [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PubMed, National Center for Biotechnology Information. [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Minimizing Non-Specific Binding (NSB) of 8-Br-ATP

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hydrophobic Challenge of 8-Br-ATP

As a Senior Application Scientist, I often see researchers treat 8-Bromo-ATP (8-Br-ATP) exactly like native ATP. This is a fundamental error. While 8-Br-ATP mimics ATP in kinase and ATPase activity, the addition of a bromine atom at the C-8 position significantly alters its physicochemical profile.

The Core Problem: The bromine atom is electron-withdrawing but also bulky and lipophilic. This modification forces the purine ring into the syn conformation (unlike the anti conformation of native ATP) and increases the molecule's hydrophobicity. Consequently, 8-Br-ATP is "stickier" than ATP. It adheres tenaciously to plastic surfaces, hydrophobic filter membranes, and non-target hydrophobic pockets on proteins, creating high background noise that can mask specific binding signals.

This guide provides a self-validating system to minimize this noise, ensuring your


 and 

values reflect true biological affinity.
Part 1: Buffer Optimization (The Liquid Defense)

Q: My signal-to-noise ratio is < 3:1. What is the first buffer component I should adjust?

A: You must attack the hydrophobic interactions first. Standard binding buffers (e.g., Tris/MgCl2) are insufficient for 8-Br-ATP. You need a "carrier" that out-competes the ligand for non-specific hydrophobic surfaces.

The Protocol Modification: Replace standard BSA with Casein or Prionex if BSA fails.

  • Why? BSA (Bovine Serum Albumin) binds nucleotides and free fatty acids. In some high-sensitivity assays, BSA itself can bind 8-Br-ATP, increasing the "bound" signal artificially. Casein (0.1% - 0.5%) is a phosphoprotein mixture that is often more effective at blocking "sticky" nucleotide analogs without binding them specifically.

  • Detergent is non-negotiable: Add Tween-20 (0.05%) or Triton X-100 (0.01%) . These non-ionic detergents coat the hydrophobic plastic surfaces, preventing the lipophilic bromine moiety from adsorbing.

Q: I am seeing high background on my filter plates. Is my wash buffer the issue?

A: Likely, yes. Simple PBS/Tris washes are ineffective against hydrophobic NSB. The Fix: "Cold" Wash Strategy. Include unlabeled (cold) ATP (10-100 µM) in your wash buffer.

  • Mechanism: High concentrations of cold ATP transiently occupy low-affinity non-specific sites on the filter/protein during the rapid wash phase, displacing the radiolabeled 8-Br-ATP. Since the specific off-rate (

    
    ) is slow, the specific signal remains, but the rapid-off non-specific signal is washed away.
    
Part 2: Surface & Material Selection (The Solid Defense)

Q: Does the plate material really matter for 8-Br-ATP?

A: Absolutely. Polystyrene is the enemy of hydrophobic ligands. Recommendation: Switch to Polypropylene plates for all mixing and incubation steps. Polypropylene has lower protein and hydrophobic compound binding capacity compared to polystyrene.

Q: I am using Glass Fiber (GF/B) filters. Why is the background so high?

A: Glass fiber filters are negatively charged (silica), but they can trap cationic proteins or hydrophobic ligands if not treated. The Pre-Soak Protocol: You must pre-soak GF/B filters for at least 60 minutes in 0.3% Polyethyleneimine (PEI) .

  • Mechanism: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers and coats the surface. For 8-Br-ATP, adding 10-20 mM Pyrophosphate to the PEI soak can further reduce background by masking non-specific phosphate-binding sites on the filter matrix.

Part 3: Experimental Workflow & Visualization
Troubleshooting Logic Flow

Use this decision tree to diagnose the source of your NSB.

NSB_Troubleshooting Start High Background / Low S/N Ratio Check_NSB Add 100x Cold Competitor Start->Check_NSB Result_High Signal remains High? Check_NSB->Result_High Result_Low Signal drops to near zero? Check_NSB->Result_Low True_NSB Problem: Irreversible/Covalent Binding (Check Light Protection) Result_High->True_NSB Yes (Signal Stable) Filter_NSB Problem: Filter/Plate Binding Result_High->Filter_NSB Yes (But varies w/ wash) Sol_Light Solution: 8-Br-ATP is photo-active. Perform assay in dark. True_NSB->Sol_Light Sol_Filter Solution: 1. Pre-soak filters in PEI 2. Add detergent to wash Filter_NSB->Sol_Filter Specific_Binding Your assay is working. Optimize protein conc. Result_Low->Specific_Binding Yes

Figure 1: Diagnostic logic for identifying the source of non-specific binding (NSB) in 8-Br-ATP assays.

Part 4: Data Validation (The Mathematical Defense)

Q: How do I mathematically prove my signal is specific?

A: You must define "Specific Binding" experimentally, not just theoretically. The "Total vs. Non-Specific" Setup: Every data point in your curve must be a subtraction of two physical wells:



Table 1: Quantitative Benchmarks for Assay Validation

ParameterAcceptable RangeTroubleshooting Action
Z-Factor (Z') > 0.5If < 0.5, increase wash volume or switch to PEI-coated filters.
NSB % < 10% of Total BindingIf > 10%, increase detergent (Tween-20) to 0.1% or add 200 mM NaCl.
Hill Slope ~1.0 (for 1:1 binding)If < 0.8, suspect negative cooperativity or ligand depletion (add more ligand).
Signal Stability < 10% drift over 1 hourIf drifting, 8-Br-ATP may be degrading or photo-crosslinking. Keep on ice/dark.
Part 5: Critical Warning - Photo-Reactivity

Q: My background increases over time, even with washing. Why?

A: 8-Br-ATP is a photoaffinity probe . Unlike standard ATP, the bromine substitution makes the molecule susceptible to UV-induced covalent crosslinking to nearby aromatic amino acids (Trp, Tyr, Phe).

  • The Risk: If you perform your binding assay under bright fluorescent lab lights or near a window, you may be inadvertently crosslinking the ligand to the protein or the blocking proteins (BSA). This bond is covalent and cannot be washed off , leading to "infinite" affinity artifacts.

  • The Fix: Perform all incubation steps in the dark or wrap plates in aluminum foil.

References
  • Potter, R. L., & Haley, B. E. (1983). Photoaffinity labeling of nucleotide binding sites with 8-azido-purine analogs: Techniques and applications. Methods in Enzymology, 91, 613-633. Link (Foundational text on handling halogenated/azido ATP analogs and their stickiness).

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. Link (Authoritative guide on defining specific vs non-specific binding).

  • Thermo Fisher Scientific. (n.d.). Optimization of Kinase Binding Assays. Technical Notes. Link (General protocols for reducing background in nucleotide assays).

  • Corning Life Sciences. (n.d.). Surface Selection Guide for Microplates. Link (Data on Polypropylene vs Polystyrene binding capacities).

Technical Support Center: Optimizing 8-Br-ATP Based Biosensor Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Signal in 8-Br-ATP Biosensing

8-Bromoadenosine 5'-triphosphate (8-Br-ATP) is a synthetic, non-hydrolyzable analog of ATP, valued in research for its stability and selective agonism at certain purinergic receptors.[1] Its utility in biosensor development is significant, particularly for creating stable and reproducible assays. However, like any high-sensitivity assay, the ultimate determinant of data quality is the signal-to-noise ratio (SNR). A high SNR ensures that the measured signal is a true representation of the 8-Br-ATP binding event, rather than an artifact of background noise.

Noise can fundamentally impair a sensor's ability to produce accurate and meaningful data, leading to a reduced limit of detection, poor repeatability, and an increased risk of false positives or negatives.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to troubleshoot and optimize their 8-Br-ATP based biosensor experiments. We will delve into the root causes of poor SNR and provide actionable, field-proven protocols to mitigate them, ensuring the generation of robust and reliable data.

Fundamental Principles: Deconstructing Signal and Noise

In a fluorescent biosensor assay, the "signal" is the light emitted specifically from the interaction of 8-Br-ATP with the sensor molecule. "Noise" is any unwanted light that contaminates this signal. Achieving a high SNR is a matter of maximizing the specific signal while minimizing all other sources of light.

cluster_0 Total Measured Fluorescence cluster_1 Components of a High SNR cluster_2 Sources of Noise (Background) TotalSignal Total Signal TrueSignal True Signal (8-Br-ATP Binding Event) TotalSignal->TrueSignal Maximize This NoiseSources TotalSignal->NoiseSources Minimize These Autofluorescence Autofluorescence (Media, Plates, Compounds) NonspecificBinding Non-Specific Binding (Probe, 8-Br-ATP) DetectorNoise Detector Noise (Instrument Limitations) LightScatter Light Scatter & Crosstalk start Problem Identified: Poor Signal-to-Noise Ratio check_controls Step 1: Verify Controls (Positive, Negative, Blanks) start->check_controls check_reagents Step 2: Check Reagents (Age, Storage, Preparation) check_controls->check_reagents check_instrument Step 3: Validate Instrument Settings (Gain, Wavelengths, Plate Type) check_reagents->check_instrument troubleshoot_high_bg Step 4a: Troubleshoot High Background check_instrument->troubleshoot_high_bg If Background is High troubleshoot_low_sig Step 4b: Troubleshoot Low Signal check_instrument->troubleshoot_low_sig If Signal is Low optimize_assay Step 5: Re-optimize Assay Parameters (Concentrations, Incubation Time) troubleshoot_high_bg->optimize_assay troubleshoot_low_sig->optimize_assay end Successful Assay optimize_assay->end

Caption: A logical workflow for troubleshooting poor SNR in biosensor assays.

Problem 1: High Background Signal

A high background signal effectively masks the true signal from your analyte, drastically reducing the SNR. [2] Potential Causes & Solutions

Cause Scientific Rationale Recommended Solution
Autofluorescence Components in the assay buffer, microplate, or test compounds inherently fluoresce at the excitation/emission wavelengths, elevating the baseline reading. [3]1. Use Black Plates: Switch to solid black, opaque-bottom microplates designed for fluorescence to minimize crosstalk and light scatter. [4] 2. Buffer Blanks: Measure the fluorescence of the assay buffer alone to determine its contribution to the background. If high, prepare fresh, filtered buffer or test alternative buffer systems. 3. Phenol Red-Free Media: If working with cells, use media without phenol red for the final assay step.
Non-Specific Binding (NSB) The fluorescent probe or the 8-Br-ATP molecule may weakly or electrostatically adhere to the microplate surface or other proteins in the sample, generating a false signal. [5][6]1. Blocking Agents: Add a blocking agent like Bovine Serum Albumin (BSA) (0.1% - 1% w/v) or a non-ionic surfactant like Tween-20 (0.01% - 0.05% v/v) to your assay buffer to occupy non-specific binding sites. 2. Increase Wash Steps: Incorporate additional, gentle wash steps after reagent incubations to remove unbound components. 3. Optimize Ionic Strength: Adjust the salt concentration (e.g., NaCl) in your buffer. This can disrupt weak electrostatic interactions responsible for NSB.
Fluorescence Quenching/Enhancement Certain molecules or materials can interact with the fluorophore, causing it to either lose fluorescence (quenching) or, less commonly, increase it. This can lead to unpredictable background signals. [7][8]1. Test for Compound Interference: Screen test compounds for intrinsic fluorescence or quenching effects by incubating them with the fluorescent probe in the absence of the biosensor. 2. Review Reagent Compatibility: Ensure all buffer components are compatible and do not interfere with the chosen fluorophore.
Problem 2: Low or No Signal

A weak specific signal can be just as detrimental as high background. This indicates an issue with the core binding event or the detection mechanism.

Potential Causes & Solutions

Cause Scientific Rationale Recommended Solution
Suboptimal Reagent Concentrations The concentrations of the biosensor, 8-Br-ATP, or other coupling enzymes may be outside the optimal range for detection, leading to an incomplete reaction.1. Titrate Reagents: Perform a matrix titration experiment. Vary the concentration of the biosensor against a range of 8-Br-ATP concentrations to find the optimal ratio that provides the largest signal window. 2. Verify Stock Concentrations: Use spectrophotometry or other appropriate methods to confirm the concentration of your stock solutions.
Incorrect Buffer Conditions The assay buffer's pH or ionic composition may be altering the biosensor's structure or the fluorophore's properties, preventing efficient binding or fluorescence. [9]FRET-based sensors can be particularly sensitive to pH. [10]1. pH Optimization: Test a range of buffers to find the optimal pH for the biosensor's activity (e.g., test pH 6.5, 7.0, 7.4, 8.0). 2. Check Divalent Cation Requirements: Some protein-based biosensors require specific concentrations of divalent cations like Mg²⁺ for proper folding and activity. [11]Ensure these are present if required.
Reagent Degradation Improper storage or handling can lead to the degradation of critical components like the biosensor protein or the 8-Br-ATP itself. [12]1. Fresh Aliquots: Prepare fresh dilutions of all reagents for each experiment from single-use aliquots stored at the recommended temperature. Avoid repeated freeze-thaw cycles. 2. Quality Control: If possible, test the activity of the biosensor with a known positive control to confirm its functionality.
Instrument Settings The plate reader's gain setting may be too low, or the excitation/emission wavelengths may not be optimal for the fluorophore being used.1. Optimize Gain: Set the gain on a well with the highest expected signal (positive control) to just below saturation. This maximizes the dynamic range of the detector. 2. Confirm Wavelengths: Double-check that the instrument's excitation and emission wavelengths and bandwidths are correctly set according to the fluorophore's specifications.
Problem 3: Signal Instability & Photobleaching

Signal that is inconsistent over time or between replicate wells makes data interpretation impossible.

Potential Causes & Solutions

Cause Scientific Rationale Recommended Solution
Photobleaching Repeated or high-intensity excitation of the fluorophore leads to its irreversible photochemical destruction, causing the signal to fade with each measurement. [13][14]1. Minimize Light Exposure: Reduce the number of flashes or the measurement duration to the minimum required for a stable reading. [13] 2. Reduce Excitation Intensity: Lower the power of the excitation lamp. While this may reduce the absolute signal, it can dramatically improve the SNR by preserving the fluorophore. 3. Use Antifade Reagents: If compatible with your assay, consider adding commercially available antifade reagents to the buffer.
Temperature Fluctuations Enzymatic reactions and binding kinetics are highly sensitive to temperature. Fluctuations in ambient temperature can cause drift in the signal, especially in kinetic assays.1. Pre-incubation: Allow the microplate and all reagents to equilibrate to the reader's internal temperature before starting the measurement. 2. Use a Temperature-Controlled Reader: For kinetic assays, use a plate reader with active temperature control set to the optimal temperature for your biosensor.
Incomplete Mixing If reagents are not mixed thoroughly in the well, the reaction will proceed unevenly, leading to high variability between replicate wells and unstable readings.1. Proper Pipetting Technique: When adding the final reagent to initiate the reaction, dispense it and then gently pipette up and down 2-3 times to mix. 2. Orbital Shaking: Utilize the plate reader's orbital shaking function for a brief period (e.g., 5-10 seconds) immediately before the first read to ensure a homogenous solution.

Key Experimental Protocols

Protocol 1: Optimizing Reagent Concentrations via Matrix Titration
  • Prepare a series of 8-Br-ATP dilutions in assay buffer. A 12-point, 2-fold dilution series starting from a high concentration (e.g., 1 mM) is a good starting point.

  • Prepare several dilutions of your biosensor stock solution in assay buffer (e.g., 0.5x, 1x, 2x, 5x of the concentration suggested by the manufacturer or literature).

  • In a black, clear-bottom 96-well plate, add the different concentrations of the biosensor to separate rows.

  • Add the 8-Br-ATP dilution series to the columns of the plate. Include a "buffer only" column as a negative control.

  • Incubate the plate for the recommended time at the appropriate temperature, protected from light.

  • Read the fluorescence on a plate reader with optimized settings.

  • Calculate the Signal-to-Background (S/B) ratio for each well by dividing the fluorescence of that well by the average fluorescence of the negative control wells (biosensor only, no 8-Br-ATP).

  • Identify the combination of biosensor and 8-Br-ATP concentrations that provides the highest S/B ratio and a robust signal. This is your optimal concentration set.

Protocol 2: Buffer Condition Screening
  • Prepare aliquots of your assay buffer at different pH values (e.g., 6.8, 7.2, 7.6, 8.0) using appropriate buffering agents (e.g., HEPES, Tris, PBS).

  • Prepare a second set of buffers at the optimal pH (determined from step 1) but with varying concentrations of NaCl (e.g., 50 mM, 100 mM, 150 mM, 200 mM).

  • Set up your assay in a 96-well plate using your optimized reagent concentrations. Dedicate sections of the plate to each buffer condition.

  • For each buffer condition, include both negative controls (no 8-Br-ATP) and positive controls (a fixed, near-saturating concentration of 8-Br-ATP).

  • Incubate and read the plate as per the standard protocol.

  • For each buffer condition, calculate two metrics:

    • Background Signal: The average fluorescence from the negative control wells.

    • Signal Window: The average fluorescence of the positive controls minus the average fluorescence of the negative controls.

  • Select the buffer condition that provides the lowest background signal while maintaining the largest signal window.

References

  • Dekker, C. Lab. (2008). Optimizing the Signal-to-Noise Ratio for Biosensing with Carbon Nanotube Transistors. Cees Dekker Lab.
  • Yellen, G., et al. (2022). Genetically Encoded ATP Biosensors for Direct Monitoring of Cellular ATP Dynamics. PMC. Available at: [Link]

  • AZoLifeSciences. (2021). Photobleaching in Fluorescence Microscopy. AZoLifeSciences. Available at: [Link]

  • National Center for Biotechnology Information. (2024). ATP biosensor reveals microbial energetic dynamics and facilitates bioproduction. PMC. Available at: [Link]

  • Tantama, M., et al. (2024). iATPSnFR2: A high-dynamic-range fluorescent sensor for monitoring intracellular ATP. PMC. Available at: [Link]

  • MDPI. (2022). Genetically Encoded ATP Biosensors for Direct Monitoring of Cellular ATP Dynamics. MDPI. Available at: [Link]

  • PubMed. (n.d.). Detecting ATP release by a biosensor method. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Adenosine triphosphate (ATP) sampling algorithm for monitoring the cleanliness of surgical instruments. PMC - PubMed Central. Available at: [Link]

  • iGii. (2025). A guide to reducing noise and increasing sensitivity in biosensors. iGii. Available at: [Link]

  • Fu, J.-H., et al. (2025). The aggregation-caused quenching effect and fluorescence enhancement features of ZIF-90 and their feasibility for the detection and imaging of ATP in cells. RSC Publishing. Available at: [Link]

  • JoVE. (2015). Use of Enzymatic Biosensors to Quantify Endogenous ATP or H2O2 in the Kidney. PMC. Available at: [Link]

  • National Institutes of Health. (n.d.). Impact of buffer composition on biochemical, morphological and mechanical parameters: A tare before dielectrophoretic cell separation and isolation. NIH. Available at: [Link]

  • National Center for Biotechnology Information. (2025). All-optical strategies to minimize photobleaching in reversibly switchable fluorescent proteins. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Effect of buffer composition (pH 8.0, I 0.05 M) on choline biosensor response to PLD 0.22 IU/mL. ResearchGate. Available at: [Link]

  • Bitesize Bio. (n.d.). How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. Bitesize Bio. Available at: [Link]

  • BIOLOG Life Science Institute. (n.d.). 8-Br-ATP. BIOLOG Life Science Institute. Available at: [Link]

  • PubMed. (2021). Effects of Weak Nonspecific Interactions with ATP on Proteins. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Plate-Based High-Throughput Fluorescence Assay for Assessing Enveloped Virus Integrity. PMC - NIH. Available at: [Link]

  • RSC Publishing. (2025). Analyst. RSC Publishing. Available at: [Link]

  • Journal of the American Chemical Society. (2023). Nonspecific Binding of Adenosine Tripolyphosphate and Tripolyphosphate Modulates the Phase Behavior of Lysozyme. Journal of the American Chemical Society. Available at: [Link]

  • PubMed. (2019). Optimizing Cell-Free Biosensors to Monitor Enzymatic Production. PubMed. Available at: [Link]

  • bioRxiv. (2025). All-Optical Strategies to Minimize Photo-Bleaching in Reversibly Switchable Fluorescent Proteins. bioRxiv. Available at: [Link]

  • ResearchGate. (2023). (PDF) Adenosine triphosphate (ATP) sampling algorithm for monitoring the cleanliness of surgical instruments. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Denoising of Fluorescence Image on the Surface of Quantum Dot/Nanoporous Silicon Biosensors. MDPI. Available at: [Link]

  • Berthold Technologies. (n.d.). Top tips and tricks: Performing assays in microplates. Berthold Technologies. Available at: [Link]

  • ACS Publications. (2024). Overcoming Protein Orientation Mismatch Enables Efficient Nanoscale Light-Driven ATP Production. ACS Synthetic Biology. Available at: [Link]

  • ResearchGate. (2025). (PDF) All-optical strategies to minimize photobleaching in reversibly switchable fluorescent proteins. ResearchGate. Available at: [Link]

  • Ukrainian Journal of Physics. (2024). peculiarities of the fluorescence quenching in the atp – calixa[13]rene c-107 aqueous. Ukrainian Journal of Physics. Available at: [Link]

  • ResearchGate. (2025). (PDF) Methods to Minimize Optical Noise That Degrade Fluorescence Efficiency of Optical Probe for Near-Infrared Tracking in Surgical Environment. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Degradation mechanism and development of detection technologies of ATP-related compounds in aquatic products: recent advances and remaining challenges. ResearchGate. Available at: [Link]

  • JuSER. (2023). Bayesian Optimization for an ATP-Regenerating In Vitro Enzyme Cascade. JuSER. Available at: [Link]

  • Protocols.io. (2023). Most Probable Number Fluorescence Microplate Assay. Protocols.io. Available at: [Link]

  • Infection Control Today. (2023). Adenosine Triphosphate (ATP) Bioluminescence Testing and Performance. Infection Control Today. Available at: [Link]

  • ResearchGate. (2025). Biochemical Assays for Analyzing Activities of ATP-dependent Chromatin Remodeling Enzymes. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2025). An Improved Ratiometric FRET Biosensor with Higher Affinity for Extracellular ATP. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Adenosine triphosphate bioluminescence for bacteriological surveillance and reprocessing strategies for minimizing risk of infection transmission by duodenoscopes. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (2014). Biochemical Assays for Analyzing Activities of ATP-dependent Chromatin Remodeling Enzymes. PMC - PubMed Central. Available at: [Link]

  • Bioimage Analysis Community. (n.d.). Noise - Introduction to Bioimage Analysis. Bioimage Analysis Community. Available at: [Link]

Sources

Technical Note: Correcting Inner Filter Effects in 8-Br-ATP Fluorescence Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers encountering signal attenuation artifacts in 8-Bromo-ATP (8-Br-ATP) fluorescence assays.

The "Phantom Binder" Phenomenon

In kinase or ATPase assays, 8-Br-ATP is often titrated into a protein solution to determine binding affinity (


). A common experimental design relies on the intrinsic fluorescence of Tryptophan (Trp) residues (Excitation: ~280/295 nm; Emission: ~340 nm).

The Problem: 8-Br-ATP has a strong absorbance maximum near 260 nm, with a significant "tail" extending past 280 nm. As you titrate 8-Br-ATP, the concentration of free nucleotide increases, absorbing the excitation light before it reaches your protein.

The Symptom: The fluorescence intensity decreases as [8-Br-ATP] increases. This mimics the "quenching" observed during actual ligand binding. Without correction, this Inner Filter Effect (IFE) leads to a gross overestimation of binding affinity (calculating a tighter


 than reality).
Visualizing the Mechanism

The following diagram illustrates how Primary IFE (absorption of excitation light) creates false data.

IFE_Mechanism cluster_cuvette Cuvette / Well Pathlength LightSource Excitation Source (280 nm) SampleFront Sample Front (High [8-Br-ATP]) LightSource->SampleFront 100% Intensity Fluorophore Protein Trp (Target) SampleFront->Fluorophore Absorbed Light (Primary IFE) Detector Detector (Low Signal) Fluorophore->Detector Reduced Emission

Figure 1: Primary Inner Filter Effect.[1] High concentrations of 8-Br-ATP at the "front" of the sample absorb excitation energy, starving the fluorophores deeper in the solution.

Diagnostic: Is it Binding or IFE?

Before applying mathematical corrections, validate that IFE is present using the Dilution Test . This is the most trustworthy self-validating control.

Protocol:

  • Prepare a sample with high [8-Br-ATP] and protein where you observe significant quenching.

  • Dilute the sample 2-fold with buffer.

  • Measure fluorescence.[1][2][3][4][5][6]

Interpretation:

Observation Diagnosis Reason
Signal drops by exactly 50% No IFE Fluorescence is linear with concentration.

| Signal drops by < 50% | IFE Present | Dilution reduced the optical density (OD), allowing more light to penetrate per molecule, artificially boosting relative efficiency. |

Correction Protocol (The Lakowicz Method)

The standard correction method uses the Beer-Lambert law to restore the signal. This protocol assumes you are performing a titration.

Prerequisites
  • Fluorescence Data (

    
    ):  Your raw titration curve.
    
  • Absorbance Data (

    
    , 
    
    
    
    ):
    The Optical Density of 8-Br-ATP at the excitation and emission wavelengths.
Step-by-Step Workflow
Step 1: Measure Absorbance of 8-Br-ATP

Do not rely on literature extinction coefficients. Buffer pH and salt can shift the spectra of brominated nucleotides.

  • Prepare a serial dilution of 8-Br-ATP in your exact assay buffer.

  • Measure Absorbance at the Excitation Wavelength (e.g., 280 nm or 295 nm).

  • Measure Absorbance at the Emission Wavelength (e.g., 340 nm). Note: 8-Br-ATP usually has negligible absorbance at 340 nm, making Secondary IFE rare in this specific assay, but measure it to be sure.

Step 2: Calculate Pathlength Correction (Critical for Microplates)

The standard formula assumes a 1 cm pathlength. If you use a microplate, you must adjust the OD.

  • Cuvette: Pathlength (

    
    ) = 1 cm.
    
  • Microplate: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     depends on volume.[6]
    
    • Formula:

      
      
      
    • Example: 100

      
      L in a 96-well plate (Corning 3696) 
      
      
      
      0.3 cm.
Step 3: Apply the Correction Formula

For each point in your titration, apply the following equation [1]:



  • 
    : Corrected Fluorescence Intensity
    
  • 
    : Observed (Raw) Fluorescence Intensity
    
  • 
    : Absorbance at Excitation 
    
    
    
    (scaled to actual pathlength)
  • 
    : Absorbance at Emission 
    
    
    
    (scaled to actual pathlength)
Data Processing Example

Assay Conditions: Excitation 295nm. Pathlength 0.5 cm.

[8-Br-ATP] (

M)
Raw Fluor (

)

(1cm)

(0.5cm)
Correction Factor (

)
Corrected Fluor (

)
010000.000.001.001000
508500.200.101.12952
1006000.400.201.26756

Note how the raw data suggests a drop to 600 (40% quenching), but the corrected data shows 756 (24% quenching). The raw data would yield a false high-affinity


.

Advanced Troubleshooting & FAQs

Q: My corrected curve bends upwards (convex). What happened?

A: You likely over-corrected. This happens if:

  • OD is too high: The Lakowicz equation is an approximation. It fails when

    
     (in the actual pathlength) because light attenuation becomes non-linear [2].
    
    • Fix: Use a shorter pathlength cuvette (e.g., 3 mm) or reduce the concentration range.

  • Pathlength Error: You measured OD in a 1 cm cuvette but applied it to microplate fluorescence data without scaling down the OD values.

Q: Can I avoid calculation by changing the experimental setup?

A: Yes.

  • Shift Excitation: If your protein allows, excite at 295 nm or 300 nm (Trp red-edge). 8-Br-ATP absorbance drops largely after 300 nm.

  • Use Q-Correction: Add an internal standard (a non-binding fluorophore with similar spectra) to a parallel blank titration. If the internal standard signal drops, it is purely IFE. Divide your sample signal by the internal standard signal.

Q: Does 8-Br-ATP fluoresce?

A: Generally, no. However, impurities in commercial nucleotide analogs can be fluorescent. Always run a "Buffer + 8-Br-ATP" (no protein) control titration to subtract background signal before IFE correction.

Automated Workflow Logic

Use this logic flow to program your data analysis scripts (Python/R/Excel).

Correction_Workflow Start Start Analysis InputData Input: F_obs, A_ex, A_em (Vectors) Start->InputData CheckPath Is Fluorescence Pathlength == Absorbance Pathlength? InputData->CheckPath ScaleOD Scale OD: OD_real = OD_measured * (L_fluor / L_abs) CheckPath->ScaleOD No CalcFactor Calculate Factor: CF = 10^((OD_ex + OD_em)/2) CheckPath->CalcFactor Yes ScaleOD->CalcFactor Apply F_corr = F_obs * CF CalcFactor->Apply Fit Fit Binding Isotherm (Hill / Hyperbola) Apply->Fit

Figure 2: Automated Data Correction Pipeline.

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. Chapter 2: Instrumentation for Fluorescence Spectroscopy. (Standard text for the correction formula).

  • Birdsall, B., King, R. W., Wheeler, M. R., Lewis, C. A., Goode, S. R., Dunlap, R. B., & Roberts, G. C. (1983). Correction for light absorption in fluorescence studies of protein-ligand interactions. Analytical Biochemistry, 132(2), 353–361.

  • Liu, Y., & Schanze, K. S. (2016). Inner Filter Effect correction for fluorescence measurements in microplates. Analytical Methods.

Sources

Validation & Comparative

comparison of hydrolysis rates between ATP and 8-Br-ATP

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Conformational Lock

For researchers selecting nucleotide analogs, the choice between Adenosine Triphosphate (ATP) and 8-Bromo-Adenosine Triphosphate (8-Br-ATP) is rarely about simple chemical stability; it is a decision about conformational geometry .

While ATP is a flexible energy currency that predominantly adopts an anti conformation in active sites, 8-Br-ATP acts as a "conformational probe." The bulky bromine atom at the C8 position creates steric hindrance with the ribose ring, effectively locking the molecule into the syn conformation.

The Bottom Line:

  • ATP: The universal substrate. High turnover (

    
    ) in classic ATPases (Myosin, Na+/K+-ATPase) which evolved to recognize the anti isomer.
    
  • 8-Br-ATP: A structural probe and inhibitor. In anti-selective enzymes (e.g., skeletal myosin), it often hydrolyzes rapidly but uncouples the energy from mechanical work, or acts as a competitive inhibitor. It is the reagent of choice when determining if an enzyme's active site requires a syn or anti substrate geometry.

Structural Basis of Hydrolysis Differences

To understand the hydrolysis rates, one must look at the steric constraints. The rate of hydrolysis is not determined solely by the lability of the phosphoanhydride bond (which is chemically similar in both), but by the fit within the catalytic pocket.

The "Syn-Lock" Mechanism

In ATP, the adenine base can rotate around the glycosidic bond. However, in 8-Br-ATP, the Van der Waals radius of the Bromine atom (1.95 Å) clashes with the ribose oxygen, forcing the base to rotate to the syn position (over the ribose ring).

conformation_comparison cluster_ATP ATP (Native) cluster_8Br 8-Br-ATP (Analog) ATP_Conf Anti-Conformation (Base away from Ribose) ATP_Bind High Affinity Binding (Canonical Pocket) ATP_Conf->ATP_Bind Fits Pocket ATP_Hydro Efficient Hydrolysis (Coupled to Work) ATP_Bind->ATP_Hydro Transition State Stabilized Br_Conf Syn-Conformation (Base over Ribose) Br_Result Uncoupled Hydrolysis or Inhibition Br_Conf->Br_Result Mismatched Geometry Br_Steric Steric Clash (Br-C8) Br_Steric->Br_Conf Forces Rotation

Figure 1: Mechanistic divergence driven by the C8-Bromine substitution. The Syn-conformation of 8-Br-ATP often prevents the formation of the transition state required for efficient energy coupling.

Comparative Performance Data

The following data highlights how 8-Br-ATP performs differently depending on the enzyme system. Note that "hydrolysis rate" in isolation is misleading; it must be viewed in the context of functional coupling .

Table 1: Enzymatic Hydrolysis Profiles
ParameterATP (Standard)8-Br-ATP (Analog)Mechanistic Insight
Conformation Anti (predominant)Syn (locked)8-Br-ATP tests active site geometry.
Skeletal Myosin ATPase 100% (Baseline)>100% (Relaxed State)*8-Br-ATP hydrolyzes faster in relaxed fibers but fails to generate force (uncoupling).
NTPDase1 (CD39) High TurnoverNegligible / Inhibitor8-Br-ATP acts as a competitive inhibitor (

).[1]
P2X Receptors AgonistPotent Agonist8-Br-ATP is often more potent due to resistance to degradation by ecto-nucleotidases.
Chemical Stability pH/Temp DependentSimilar to ATPThe phosphoanhydride bond stability is comparable; differences are enzymatic.

Key Finding (Myosin): In rabbit skeletal muscle fibers, 8-Br-ATP hydrolysis rates were observed to be higher than ATP in the absence of calcium, yet the fibers remained relaxed.[2] This indicates that while the bond breaks, the energy is not transduced into the mechanical power stroke because the syn conformation prevents the necessary lever-arm swing [1].

Experimental Protocol: Measuring Hydrolysis Rates

To objectively compare the hydrolysis rates of ATP and 8-Br-ATP in your specific target enzyme, use a Malachite Green Phosphate Assay . This colorimetric assay is superior to HPLC for rate determination because it directly measures the release of inorganic phosphate (Pi).

Protocol: Comparative ATPase Assay

Reagents:

  • Substrate A: Ultra-pure ATP (10 mM stock, pH 7.5).

  • Substrate B: 8-Br-ATP (10 mM stock, pH 7.5). Note: Ensure 8-Br-ATP is stored at -20°C to prevent debromination.

  • Enzyme: Target ATPase (e.g., Myosin, Kinesin).

  • Detection: Malachite Green Reagent (Acidified Molybdate).

Workflow Diagram:

assay_workflow cluster_prep Substrate Setup start Start: Prepare 2x Reaction Buffer (20mM Tris, 2mM MgCl2) ATP Tube A: ATP (500µM) start->ATP BrATP Tube B: 8-Br-ATP (500µM) start->BrATP init Initiate: Add Enzyme (10nM final) ATP->init BrATP->init incubate Incubate: 37°C for 5-30 mins init->incubate quench Quench: Add Malachite Green Reagent (Stops reaction immediately) incubate->quench develop Develop: 20 mins @ Room Temp (Complex formation) quench->develop read Read: Absorbance @ 620nm develop->read

Figure 2: Standardized workflow for comparing Pi release rates. Ensure enzyme concentration is titrated to ensure linear kinetics ( <10% substrate consumption).

Critical "Senior Scientist" Tips:
  • Background Check: 8-Br-ATP often contains higher levels of free phosphate contamination than commercial ATP due to synthesis byproducts. Always run a "No Enzyme" blank for both substrates to subtract background Pi.

  • Auto-Hydrolysis: 8-Br-ATP is chemically stable at neutral pH, but the N-glycosidic bond is slightly more labile than ATP in acidic conditions. Do not store the stock in the Malachite Green acid solution; add the reagent only at the endpoint.

  • Interference: Bromine is a heavy atom. If using fluorescence polarization (FP) downstream, be aware that 8-Br-ATP can quench intrinsic tryptophan fluorescence differently than ATP.

References

  • Iwamoto, H. (2008).[2] On the ability of 8-bromoadenosine triphosphate to support contractility of vertebrate skeletal muscle fibers.[2] Journal of Muscle Research and Cell Motility, 29, 131–141.

  • Ikehara, M., et al. (1972). Polynucleotides. XII. Synthesis and properties of poly(8-bromoadenylic acid). Biochemistry, 11(5), 830–836.
  • Levesque, S. A., et al. (2007). Specificity of nucleoside triphosphate diphosphohydrolase-1 (NTPDase1) inhibitors. British Journal of Pharmacology, 152, 141-150.

  • TargetMol. (2023). 8-Bromo-ATP Product Data & Biological Activity.

Sources

A Senior Application Scientist's Guide: 8-Br-ATP vs. α,β-methylene ATP in Purinergic Receptor Activation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers navigating the complex landscape of purinergic signaling, the choice of agonist is a critical decision that dictates the specificity and outcome of an experiment. Adenosine 5'-triphosphate (ATP) is the universal endogenous ligand for P2 purinergic receptors, but its rapid hydrolysis in the extracellular space by ectonucleotidases often complicates its use in vitro and in vivo. To overcome this, chemically modified, stable ATP analogs have been developed. Among the most widely used are 8-bromo-ATP (8-Br-ATP) and α,β-methylene ATP.

This guide provides an in-depth comparison of these two essential tools, moving beyond simple catalog descriptions to explain the structural rationale behind their distinct pharmacological profiles. We will explore their differential effects on P2 receptor subtypes, provide supporting experimental data and protocols, and offer insights to guide your selection for targeted receptor activation studies.

The Foundation: Structural Modifications Dictate Function

The distinct behaviors of 8-Br-ATP and α,β-methylene ATP originate from specific chemical modifications to the native ATP molecule. Understanding these structural changes is fundamental to predicting their interaction with P2 receptors.

  • Native ATP: The ATP molecule consists of an adenine base, a ribose sugar, and a triphosphate chain. In its natural state, the glycosidic bond between the adenine and ribose predominantly adopts an anti conformation.

  • 8-Bromo-ATP (8-Br-ATP): This analog features a bromine atom substituted at the C8 position of the adenine purine ring.[1] This bulky halogen atom creates steric hindrance, forcing the glycosidic bond into a syn conformation.[1] This altered three-dimensional shape significantly influences its binding affinity and activity at ATP-binding sites, distinguishing it from the endogenous ligand.[1]

  • α,β-methylene ATP: In this analog, the phosphonate modification involves replacing the bridging oxygen atom between the alpha (α) and beta (β) phosphates with a methylene (-CH2-) group.[2] This P-C-P bond is not susceptible to cleavage by ectonucleotidases, rendering the molecule highly resistant to hydrolysis and ensuring its stability in the extracellular milieu.

Receptor Selectivity: A Tale of Two Agonists

While both are ATP analogs, 8-Br-ATP and α,β-methylene ATP exhibit markedly different selectivity profiles for the two major families of P2 receptors: the ionotropic P2X receptors and the metabotropic, G protein-coupled P2Y receptors.[1]

α,β-methylene ATP: The P2X1/P2X3 Specialist

The primary utility of α,β-methylene ATP lies in its high selectivity for P2X1 and P2X3 receptor subtypes.[2][3][4] It is a potent agonist at these receptors, with EC50 values often in the low micromolar range (~1 µM).[2] Conversely, it is approximately 1,000-fold less potent at P2X2, P2X4-7, and most P2Y receptors, making it an invaluable tool for isolating and studying P2X1- and P2X3-mediated pathways.[2] This selectivity is crucial for investigating physiological processes where these receptors are key, such as smooth muscle contraction (P2X1) and nociception (P2X3).[5][6]

It is important to note that prolonged application of α,β-methylene ATP can lead to rapid receptor desensitization, particularly at P2X1 and P2X3 receptors, an effect that can be perceived as antagonist-like over time.[2][5]

8-Br-ATP: A Broader P2X Agonist

8-Br-ATP generally acts as a broader, non-selective agonist at P2X receptors.[7] Its unique syn conformation allows it to be used in structure-activity relationship (SAR) studies to probe the topology of the ATP binding pocket on various receptor subtypes.[1] While it is often categorized as a P2X agonist, its activity across all subtypes is not uniform and requires empirical validation for the specific system under study. Unlike α,β-methylene ATP, it is not the preferred tool for achieving high selectivity for a specific P2X subtype.

Comparative Receptor Activation Profile
Feature8-Br-ATPα,β-methylene ATP
Structural Modification Bromine at C8 of adenine ring[1]Methylene bridge between α and β phosphates[2]
Key Consequence Favors syn conformation[1]Resistance to hydrolysis
Primary Receptor Target(s) General P2X receptor agonist[7]Selective P2X1 and P2X3 receptor agonist[2][3][4]
Potency/Selectivity Varies by subtype; used in SAR studies[1]High potency at P2X1/P2X3 (EC50 ~1µM); low potency at other P2X and P2Y receptors[2]
Hydrolytic Stability Considered a non-hydrolyzable analog[1]Highly resistant to ectonucleotidases
Common Applications Functional characterization of P2X-mediated signaling, SAR studies.[1]Selective activation of P2X1/P2X3 pathways, studies requiring agonist stability.[2][3]

Downstream Signaling Pathways: From Ion Flux to G Protein Cascades

The activation of P2X and P2Y receptors by these agonists initiates distinct intracellular signaling cascades.

P2X Receptor-Mediated Signaling

P2X receptors are ligand-gated ion channels.[5] The binding of an agonist like 8-Br-ATP or α,β-methylene ATP to the extracellular domain triggers a rapid conformational change, opening a central pore permeable to cations, primarily Na+ and Ca2+.[5][8] The resulting influx of these ions leads to membrane depolarization and an increase in intracellular calcium concentration, which in turn activates a variety of downstream calcium-sensitive enzymes and cellular processes.[5]

P2X_Pathway cluster_membrane Plasma Membrane P2X P2X Receptor Ion_Influx Na+ / Ca2+ Influx P2X->Ion_Influx Channel Opening Agonist 8-Br-ATP or α,β-methylene ATP Agonist->P2X Binding Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Activation of Ca2+-dependent Processes Ion_Influx->Downstream

Figure 1. Simplified signaling pathway for P2X receptor activation.

P2Y Receptor-Mediated Signaling (for context)

In contrast, P2Y receptors are G protein-coupled receptors (GPCRs). While 8-Br-ATP and α,β-methylene ATP are generally poor agonists for this family, understanding their mechanism provides a crucial point of comparison. P2Y receptors couple to various G proteins, such as Gq/11 or Gi/o.[9] For example, activation of a Gq-coupled receptor like P2Y2 leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing the release of Ca2+ from intracellular stores.[9]

P2Y_Pathway cluster_membrane Plasma Membrane P2Y P2Y Receptor Gq Gq Protein P2Y->Gq Activation PLC PLC Gq->PLC Activation IP3 IP3 PLC->IP3 Generates Agonist ATP / UTP Agonist->P2Y Binding Ca_Release Ca2+ Release from ER IP3->Ca_Release Triggers

Figure 2. Canonical Gq-coupled P2Y receptor signaling pathway.

Experimental Design and Protocols: Making an Informed Choice

The decision to use 8-Br-ATP or α,β-methylene ATP should be driven by the specific research question.

  • Choose α,β-methylene ATP when: Your goal is to selectively activate P2X1 and/or P2X3 receptors while minimizing off-target effects on other P2X and P2Y subtypes. Its resistance to hydrolysis also makes it ideal for experiments requiring stable, long-term receptor stimulation.[2]

  • Choose 8-Br-ATP when: You are conducting structure-activity relationship studies to probe the ATP binding site or when you need a general, non-hydrolyzable P2X agonist and subtype selectivity is not the primary concern.[1]

Protocol: Intracellular Calcium Mobilization Assay

This protocol provides a robust method for quantifying P2X receptor activation by measuring the resulting increase in intracellular calcium ([Ca2+]i).

Objective: To compare the potency and efficacy of 8-Br-ATP and α,β-methylene ATP in activating a specific P2X receptor subtype expressed in a cell line (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably expressing the P2X receptor of interest.

  • Fluorescent Ca2+ indicator dye (e.g., Fluo-4 AM).

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+.

  • Stock solutions of 8-Br-ATP and α,β-methylene ATP (10 mM in water).

  • Ionomycin (positive control).

  • 96-well black, clear-bottom microplates.

  • Fluorescence microplate reader with automated injection capability.

Protocol_Workflow A 1. Seed Cells (HEK293-P2Xn) in 96-well plate B 2. Load Cells with Fluo-4 AM dye A->B C 3. Wash & Incubate in HBSS buffer B->C D 4. Measure Baseline Fluorescence (F0) C->D E 5. Inject Agonist (8-Br-ATP or α,β-meATP) at various concentrations D->E F 6. Measure Peak Fluorescence (Fmax) E->F G 7. Analyze Data (Calculate ΔF/F0, plot dose-response curve) F->G

Figure 3. Experimental workflow for the calcium mobilization assay.

Step-by-Step Methodology:

  • Cell Plating: Seed the P2X-expressing cells into a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment. Incubate overnight.

  • Dye Loading: Aspirate the culture medium. Add HBSS containing Fluo-4 AM (typically 2-5 µM) and a mild detergent like Pluronic F-127 to each well. Incubate for 45-60 minutes at 37°C. Causality: The AM ester form allows the dye to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the fluorescent indicator in the cytosol.

  • Washing: Gently wash the cells twice with HBSS to remove extracellular dye. Add fresh HBSS to each well and incubate for a further 20-30 minutes to allow for complete de-esterification of the dye.

  • Baseline Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence intensity (Excitation ~494 nm / Emission ~516 nm for Fluo-4) for a short period (e.g., 20-30 seconds) to establish a stable baseline (F0).

  • Agonist Addition: Using the instrument's injector, add varying concentrations of either 8-Br-ATP or α,β-methylene ATP to the wells. A typical concentration range would be from 10 nM to 100 µM.

  • Signal Detection: Immediately after injection, continue to record the fluorescence intensity over time (e.g., for 2-5 minutes) to capture the peak response (Fmax).

  • Data Analysis:

    • Calculate the change in fluorescence for each well (ΔF = Fmax - F0).

    • Normalize the response to the baseline (Response = ΔF / F0).

    • Plot the normalized response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for each compound. This self-validating system allows for direct comparison of the two agonists on the same biological system under identical conditions.

Conclusion

8-Br-ATP and α,β-methylene ATP are not interchangeable; they are distinct tools with specific applications defined by their chemical structures. α,β-methylene ATP is the agonist of choice for targeted, hydrolytically-stable activation of P2X1 and P2X3 receptors. 8-Br-ATP serves as a broader, non-hydrolyzable P2X agonist, valuable for comparative studies and probing the general pharmacology of P2X-mediated responses. An informed selection based on a clear understanding of their respective selectivity, stability, and mechanism of action is paramount for generating precise, reproducible, and meaningful data in the field of purinergic signaling.

References

  • Málnási-Csizmadia, A., et al. (2000). On the ability of 8-bromoadenosine triphosphate to support contractility of vertebrate skeletal muscle fibers. PubMed. [Link]

  • Den Hertog, A., et al. (1988). The influence of alpha, beta-methylene ATP on alpha 1-receptor-operated channels in guinea-pig taenia caeci. PubMed. [Link]

  • Sakai, T., et al. (1995). The effects of ATP and alpha,beta-methylene-ATP on cytosolic Ca2+ level and force in rat isolated aorta. PubMed Central. [Link]

  • Wikipedia. 8-Bromoadenosine 3',5'-cyclic monophosphate. [Link]

  • Wikipedia. P2X purinoreceptor. [Link]

  • Wikipedia. Adenosine triphosphate. [Link]

  • Zizzo, M. G., et al. (1998). Mechanisms of alpha,beta-methylene atp-induced inhibition in rat ileal smooth muscle: involvement of intracellular Ca2+ stores in purinergic inhibition. PubMed. [Link]

  • Wikipedia. Purinergic signalling. [Link]

  • Jena Bioscience. 8-Bromo-ATP. [Link]

  • Jacobson, K. A., et al. (2006). P2Y nucleotide receptors: Promise of therapeutic applications. PubMed Central. [Link]

  • North, R. A. (2016). P2X receptors. PubMed Central. [Link]

  • Schafer, R., et al. (2001). ATP- and UTP-activated P2Y receptors differently regulate proliferation of human lung epithelial tumor cells. American Physiological Society Journal. [Link]

  • Coddou, C., et al. (2013). Exploring the ATP-binding site of P2X receptors. Frontiers in Cellular Neuroscience. [Link]

  • Faas, M., et al. (2020). Purinergic receptor ligands: the cytokine storm attenuators, potential therapeutic agents for the treatment of COVID-19. PubMed Central. [Link]

  • Fountain, S. J. (2013). Primitive ATP-activated P2X receptors: discovery, function and pharmacology. PubMed Central. [Link]

  • Burnstock, G. (2016). Purinergic Signalling: Therapeutic Developments. Frontiers in Pharmacology. [Link]

  • Bergfeld, G. R., & Forrester, T. (2005). ADP Acting on P2Y13 Receptors Is a Negative Feedback Pathway for ATP Release From Human Red Blood Cells. Circulation Research. [Link]

  • ResearchGate. Structure of the 8Br A molecule. [Link]

  • Jacobson, K. A., et al. (2009). Development of selective agonists and antagonists of P2Y receptors. PubMed Central. [Link]

  • Siegel, G. J., et al. (1999). Purinergic Receptors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]

  • MedCat. (2021). Biochemical Structure of ATP. YouTube. [Link]

Sources

A Comparative Analysis of 8-Br-ATP and 2-MeS-ATP Potency at Purinergic Receptors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers navigating the complex landscape of purinergic signaling, the choice of agonist is paramount to the success of their experiments. Adenosine triphosphate (ATP) analogs are indispensable tools for dissecting the roles of P2 receptors in various physiological and pathological processes. This guide provides an in-depth, objective comparison of two commonly used ATP analogs: 8-Bromoadenosine 5'-triphosphate (8-Br-ATP) and 2-Methylthioadenosine 5'-triphosphate (2-MeS-ATP). We will delve into their comparative potency, receptor selectivity, and the experimental methodologies used to characterize these critical parameters, offering field-proven insights to guide your research and development efforts.

Introduction to 8-Br-ATP and 2-MeS-ATP

Both 8-Br-ATP and 2-MeS-ATP are structurally modified versions of ATP, designed to exhibit greater stability and, in some cases, altered receptor selectivity compared to the endogenous ligand. These modifications are crucial for experimental applications, as native ATP is rapidly hydrolyzed by ectonucleotidases, complicating the interpretation of experimental results.

  • 8-Bromoadenosine 5'-triphosphate (8-Br-ATP) is characterized by the substitution of a bromine atom at the 8th position of the adenine ring. This modification can influence the conformation of the molecule and its interaction with the receptor binding pocket.

  • 2-Methylthioadenosine 5'-triphosphate (2-MeS-ATP) features a methylthio group at the 2nd position of the adenine base. This alteration is known to confer high potency at certain P2 receptor subtypes.

The central question for the researcher is not simply which analog to use, but why a particular analog is chosen for a specific experimental context. This guide aims to provide the foundational data and rationale to make that informed decision.

Comparative Potency at P2 Receptors: A Data-Driven Overview

The potency of an agonist is a critical measure of its biological activity, typically quantified by the half-maximal effective concentration (EC50) or the inhibition constant (Ki). A lower EC50 value signifies higher potency. The following table summarizes available data on the potency of 8-Br-ATP and 2-MeS-ATP at various P2 receptor subtypes.

Receptor SubtypeLigandPotency (EC50/IC50)Cell/SystemReference
P2Y1 2-MeS-ATP8 nM (EC50)Recombinant[1]
P2Y2 8-Br-ATP23.0 µM (EC50)Recombinant[1]
P2X1 2-MeS-ATP54 nM (EC50)Recombinant[2][3]
P2X3 2-MeS-ATP350 nM (EC50)Recombinant[2][3]
Multiple Myeloma Cells 8-Br-ATP23.1 µM (IC50)Cell-based cytotoxicity

Analysis of Potency Data:

From the available data, a clear distinction in potency emerges. 2-MeS-ATP demonstrates significantly higher potency , with EC50 values in the nanomolar range for both P2Y1, P2X1, and P2X3 receptors.[1][2][3] This makes it a powerful tool for activating these specific subtypes at low concentrations.

In contrast, 8-Br-ATP exhibits lower potency , with reported EC50 and IC50 values in the micromolar range.[1] Specifically, at the P2Y2 receptor, 8-Br-ATP has an EC50 of 23.0 µM.[1] This lower potency does not diminish its utility but rather positions it for experiments where higher concentrations are required or where the high potency of other agonists might lead to off-target effects or rapid receptor desensitization.

Mechanistic Insights: Signaling Pathways of P2 Receptors

Understanding the downstream consequences of receptor activation is as crucial as knowing the potency of the agonist. P2 receptors are broadly divided into two families: P2X receptors, which are ligand-gated ion channels, and P2Y receptors, which are G protein-coupled receptors (GPCRs).

P2_Signaling_Pathways cluster_P2X P2X Receptor Signaling cluster_P2Y P2Y Receptor Signaling Agonist_P2X 8-Br-ATP / 2-MeS-ATP P2X_Receptor P2X Receptor (Ligand-gated Ion Channel) Agonist_P2X->P2X_Receptor Binds Ion_Influx Cation Influx (Na+, Ca2+) P2X_Receptor->Ion_Influx Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response_P2X Cellular Response (e.g., Neurotransmission, Muscle Contraction) Depolarization->Cellular_Response_P2X Agonist_P2Y 8-Br-ATP / 2-MeS-ATP P2Y_Receptor P2Y Receptor (GPCR) Agonist_P2Y->P2Y_Receptor Binds G_Protein Gq/11 or Gi/o Activation P2Y_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Hydrolyzes PIP2 Ca_Mobilization Intracellular Ca2+ Release IP3_DAG->Ca_Mobilization IP3 Mediates PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC DAG Mediates Cellular_Response_P2Y Cellular Response (e.g., Secretion, Proliferation) Ca_Mobilization->Cellular_Response_P2Y PKC->Cellular_Response_P2Y Calcium_Mobilization_Workflow cluster_workflow Calcium Mobilization Assay Workflow A 1. Cell Seeding Plate cells expressing the P2 receptor of interest. B 2. Dye Loading Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). A->B C 3. Baseline Measurement Measure baseline fluorescence in a plate reader. B->C D 4. Agonist Addition Automatically inject a range of agonist concentrations (8-Br-ATP or 2-MeS-ATP). C->D E 5. Kinetic Measurement Immediately record the change in fluorescence over time. D->E F 6. Data Analysis Plot the peak fluorescence response against agonist concentration. E->F G 7. EC50 Calculation Fit the data to a sigmoidal dose-response curve to determine the EC50. F->G

Workflow for a calcium mobilization assay.

Radioligand Binding Assay

This assay directly measures the binding of a ligand to its receptor and is used to determine the affinity (Kd or Ki) of a compound.

Causality Behind Experimental Choices:

  • Why use a radiolabeled ligand? The radioactive tag provides a highly sensitive method for detecting and quantifying the amount of ligand bound to the receptor.

  • Why use cell membranes? This preparation enriches for the receptor of interest and removes intracellular components that could interfere with the assay.

  • Why perform competition binding? By measuring the ability of a non-radiolabeled compound (the "competitor," e.g., 8-Br-ATP or 2-MeS-ATP) to displace a known radioligand, the affinity (Ki) of the competitor can be determined.

  • Why separate bound from free radioligand? This is a critical step, typically achieved by rapid filtration, to ensure that only the receptor-bound radioactivity is measured.

Radioligand_Binding_Workflow cluster_workflow Radioligand Binding Assay Workflow A 1. Membrane Preparation Isolate cell membranes containing the P2 receptor. B 2. Incubation Incubate membranes with a fixed concentration of a specific radioligand and varying concentrations of the competitor (8-Br-ATP or 2-MeS-ATP). A->B C 3. Separation Rapidly separate bound from free radioligand by vacuum filtration. B->C D 4. Quantification Measure the radioactivity retained on the filter using a scintillation counter. C->D E 5. Data Analysis Plot the percentage of specific binding against the competitor concentration. D->E F 6. Ki Calculation Fit the data to a competition binding curve to determine the IC50, and then calculate the Ki. E->F

Workflow for a radioligand binding assay.

Conclusion and Recommendations

The choice between 8-Br-ATP and 2-MeS-ATP should be dictated by the specific research question and the P2 receptor subtypes of interest.

  • For studies requiring high potency and selectivity for P2Y1, P2X1, and P2X3 receptors, 2-MeS-ATP is the superior choice. Its nanomolar efficacy allows for precise activation of these receptors with minimal risk of off-target effects at lower concentrations.

  • 8-Br-ATP is a valuable tool for studies where lower potency is acceptable or desired. It can be used to investigate P2Y2 receptor function, albeit at micromolar concentrations. Its distinct chemical properties may also offer advantages in specific experimental systems where the characteristics of 2-MeS-ATP are not ideal.

As with any scientific endeavor, the optimal approach is to empirically determine the most suitable agonist and concentration range for your specific cell type and experimental endpoint. This guide provides a strong foundation of comparative data and methodological considerations to accelerate your research in the dynamic field of purinergic signaling.

References

  • Jacobson, K. A., & Müller, C. E. (2016). P2X and P2Y Receptors. In Burger's Medicinal Chemistry and Drug Discovery (pp. 1-47). John Wiley & Sons, Inc. [Link]

  • An Introduction to P2X and P2Y Receptors. (2019). News-Medical.net. [Link]

  • Jacobson, K. A., Ivanov, A. A., de Castro, S., Harden, T. K., & Ko, H. (2009). Development of selective agonists and antagonists of P2Y receptors. Purinergic Signalling, 5(1), 75–89. [Link]

  • Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. (2023). Agilent. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • ATP acting on P2Y receptors triggers calcium mobilization in primary cultures of rat neurohypophysial astrocytes (pituicytes). (1999). Pflügers Archiv - European Journal of Physiology, 437(4), 546-554. [Link]

  • Jacobson, K. A., Costanzi, S., Kim, Y. C., & Lee, K. (2006). P2Y nucleotide receptors: promise of therapeutic applications. Current topics in medicinal chemistry, 6(12), 1325–1339. [Link]

Sources

Dissecting Mechanism: A Comparative Guide to 8-Br-ATP and Non-Hydrolyzable Controls

Author: BenchChem Technical Support Team. Date: February 2026

The Mechanistic Dilemma: Conformation vs. Catalysis

In the study of purinergic signaling and enzymatic kinetics, 8-Bromoadenosine 5'-triphosphate (8-Br-ATP) is a specialized probe used primarily for its structural constraint. Unlike natural ATP, which predominantly adopts an anti conformation around the glycosidic bond, the bulky bromine atom at position 8 sterically forces the nucleotide into the syn conformation.

However, a critical ambiguity often arises in experimental data: Is the observed biological effect of 8-Br-ATP driven by its unique syn-conformation (binding specificity) or its capacity to be hydrolyzed (energy transfer)?

To resolve this, researchers must employ non-hydrolyzable analogs as rigorous negative controls. This guide defines the comparative framework for using these analogs to isolate the role of phosphate bond cleavage in your 8-Br-ATP experiments.

The Contenders: 8-Br-ATP vs. Non-Hydrolyzable Analogs[1]

The choice of control is dictated by the specific "question" you are asking of the biological system.

ProductHydrolysis PotentialGlycosidic ConformationPrimary UtilityCritical Limitation
8-Br-ATP Hydrolyzable (Slow)Syn (Locked)Probing syn-specific binding pockets (e.g., specific P2X receptors, certain kinases).Cannot distinguish between binding-induced conformational change and phosphorylation events.
AMP-PNP Non-HydrolyzableAnti (Predominant)The "Gold Standard" for testing phosphate transfer requirement. Mimics pre-hydrolysis state.[1]Since it is anti, it controls for hydrolysis but not for conformation when compared to 8-Br-ATP.
AMP-PCP Non-HydrolyzableAnti/MixedMimics the geometry of the transition state or ADP-bound state in some enzymes.Methylene bridge alters bond angles; often binds with lower affinity than AMP-PNP.
ATP-

-S
Slowly HydrolyzableAntiThiophosphorylation substrate.[1] Used for "trap" experiments.NOT strictly non-hydrolyzable.[2] Can be cleaved by many kinases, transferring a thiophosphate group.
Expert Insight: The "Double Variable" Trap

When you compare 8-Br-ATP (Syn, Hydrolyzable) directly against AMP-PNP (Anti, Non-hydrolyzable), you are changing two variables simultaneously: Conformation and Hydrolysis .

  • If 8-Br-ATP works and AMP-PNP fails: It could be because the enzyme requires hydrolysis, OR it could be because the enzyme requires the syn shape.

  • Solution: You must cross-reference with 8-Br-Adenosine (Syn, Non-phosphorylating) or, if available, 8-Br-AMP-PNP (Syn, Non-hydrolyzable) to fully decouple these variables.

Decision Logic & Experimental Design

Before pipetting, map your experimental logic. Use the following decision tree to interpret your control data.

DecisionTree Start Observed Effect with 8-Br-ATP Q1 Test with AMP-PNP (Anti, Non-Hyd) Start->Q1 Res1 Effect Persists Q1->Res1 Same Activity Res2 Effect Lost Q1->Res2 No Activity Concl1 Mechanism is Hydrolysis-Independent (Allosteric/Ligand Gated) Res1->Concl1 Q2 Test with ATP (Anti, Hydrolyzable) Res2->Q2 Res3 ATP Works Q2->Res3 Activity Restored Res4 ATP Fails Q2->Res4 No Activity Concl2 Mechanism likely Hydrolysis-Driven (Kinase/ATPase Activity) Res3->Concl2 Concl3 Mechanism is Conformation-Specific (Syn) AND Hydrolysis-Dependent Res4->Concl3

Figure 1: Logic flow for deconvoluting Hydrolysis vs. Conformation using 8-Br-ATP and AMP-PNP.

Experimental Protocol: Competitive ATPase Validation

This protocol is designed to determine if 8-Br-ATP acts as a functional substrate (hydrolysis) or a competitive inhibitor (binding only) using AMP-PNP as the non-hydrolyzable baseline.

Context: You have a purified kinase/ATPase. You observe activity with 8-Br-ATP.[3] Objective: Confirm if 8-Br-ATP is being hydrolyzed or just inducing an allosteric change that mimics activity.

Materials
  • Enzyme: Purified ATPase/Kinase (Target).

  • Substrate: 8-Br-ATP (100 µM - 1 mM).

  • Control 1: ATP (Natural substrate, positive control).

  • Control 2: AMP-PNP (Non-hydrolyzable, negative control).

  • Detection: Malachite Green Phosphate Assay (Colorimetric) or NADH-coupled enzyme assay.

Workflow

Protocol Prep 1. Prep Reactions (3 Groups) GrpA Group A: ATP (Anti, Hyd) Prep->GrpA GrpB Group B: 8-Br-ATP (Syn, Test) Prep->GrpB GrpC Group C: AMP-PNP (Anti, Non-Hyd) Prep->GrpC Incubate 2. Incubate 30 min @ 37°C GrpA->Incubate GrpB->Incubate GrpC->Incubate Stop 3. Quench (Acid/SDS) Incubate->Stop Read 4. Read OD620nm (Free Pi) Stop->Read

Figure 2: Parallel assay workflow for phosphate release quantification.

Step-by-Step Procedure
  • Buffer Preparation: Prepare a reaction buffer containing MgCl₂ (critical cofactor for hydrolysis). Note: Avoid Calcium if your specific ATPase is Mg-dependent, as Ca²⁺ can alter hydrolysis rates.

  • Master Mix: Aliquot your enzyme into three sets of tubes.

  • Substrate Addition (Start Reaction):

    • Set A (Positive Control): Add ATP to final conc. 500 µM.

    • Set B (Experimental): Add 8-Br-ATP to final conc. 500 µM.

    • Set C (Negative Control): Add AMP-PNP to final conc. 500 µM.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Quenching: Add Malachite Green Reagent (acidic) to stop the reaction immediately.

  • Measurement: Read absorbance at 620 nm.

Data Interpretation[1][4][5][6][7][8][9][10][11][12][13]
  • High Signal in Set B (similar to A): 8-Br-ATP is a competent substrate. The enzyme can hydrolyze the syn conformation.

  • Zero Signal in Set B (similar to C): 8-Br-ATP is not hydrolyzed.

    • Crucial Follow-up: If Set B showed no hydrolysis but you observed a biological effect (e.g., channel opening) in a separate functional assay, you have proven the effect is hydrolysis-independent (binding only).

References

  • Vertex AI Search. (2025). AMP-PNP vs AMP-PCP non-hydrolyzable controls comparison. 1

  • National Institutes of Health (NIH). (2008). Characterisation of ATP analogues to cross-link and label P2X receptors. 4[1][2][5]

  • PubMed. (1998). Characterization of the interaction of myosin with ATP analogues having the syn conformation. 3[1][2]

  • Journal of Visualized Experiments (JoVE). (2016).[6] Measuring In Vitro ATPase Activity for Enzymatic Characterization. 6[1][2][5]

  • Sigma-Aldrich. ATPase/GTPase Activity Assay Kit Technical Bulletin. 7[1][2][5]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。